2-(2-Bromoethyl)cyclopentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-5-4-6-2-1-3-7(6)9/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJLOYLDTKXDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoethyl)cyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Bromoethyl)cyclopentan-1-one, a valuable intermediate in organic synthesis. The document details a plausible synthetic route, outlines key characterization techniques, and presents expected data in a clear, structured format.
Synthesis
The synthesis of this compound can be effectively achieved via the alkylation of a cyclopentanone enolate with 1,2-dibromoethane. This method involves the formation of a nucleophilic enolate from cyclopentanone, which then undergoes a substitution reaction with the electrophilic 1,2-dibromoethane.
Proposed Synthetic Pathway
The overall synthetic scheme is presented below:
Experimental Protocol
This protocol is a representative procedure based on established methods for α-alkylation of ketones.[1][2] Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
Cyclopentanone
-
1,2-Dibromoethane
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Enolate Formation: To a solution of lithium diisopropylamide (LDA) in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of cyclopentanone in anhydrous THF dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: A solution of 1,2-dibromoethane in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Analytical Workflow
The following diagram illustrates the typical workflow for the characterization of the synthesized compound.
Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): 3.4 - 3.6 (t, 2H, -CH₂Br) 2.0 - 2.5 (m, 5H, cyclopentanone ring protons and -CH₂-CH₂Br) 1.5 - 2.0 (m, 4H, cyclopentanone ring protons) |
| ¹³C NMR | δ (ppm): ~215-220 (C=O) ~45-55 (C-Br) ~30-40 (Aliphatic CH₂) ~20-30 (Aliphatic CH₂) |
| IR Spectroscopy | ν (cm⁻¹): ~1740 (C=O stretch) ~2850-2960 (C-H stretch) ~600-700 (C-Br stretch) |
| Mass Spectrometry | m/z: 190/192 (M⁺, M⁺+2, isotopic pattern for Br) 111 (M⁺ - Br) 83 (C₅H₇O⁺) |
Note: Predicted chemical shifts (δ) are relative to TMS. The multiplicity is indicated as t (triplet) and m (multiplet). The IR absorption frequencies (ν) are characteristic stretching vibrations. The mass-to-charge ratios (m/z) represent the molecular ion (M⁺) and expected major fragments.
Detailed Explanation of Expected Data
-
¹H NMR Spectroscopy: The two protons on the carbon bearing the bromine atom are expected to appear as a triplet downfield due to the deshielding effect of the bromine. The remaining protons of the ethyl chain and the cyclopentanone ring will likely appear as complex multiplets in the aliphatic region.
-
¹³C NMR Spectroscopy: The carbonyl carbon will show a characteristic signal in the downfield region (around 215-220 ppm).[3] The carbon attached to the bromine will be in the range of 45-55 ppm. The remaining aliphatic carbons of the cyclopentanone ring and the ethyl chain will appear in the upfield region.[4][5]
-
IR Spectroscopy: A strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a five-membered ring ketone. The C-H stretching vibrations of the alkyl groups will be observed in the 2850-2960 cm⁻¹ region. A band in the fingerprint region, typically between 600 and 700 cm⁻¹, can be attributed to the C-Br stretching vibration.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) and an M⁺+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom.[6] Common fragmentation pathways would include the loss of a bromine radical to give a fragment at m/z 111, and cleavage of the ethyl side chain. Predicted m/z values for various adducts have been reported.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PubChemLite - this compound (C7H11BrO) [pubchemlite.lcsb.uni.lu]
Spectroscopic Analysis of 2-(2-Bromoethyl)cyclopentan-1-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethyl)cyclopentan-1-one is a heterocyclic organic compound with the chemical formula C₇H₁₁BrO. It serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures such as spirodihydroindenone derivatives and precursors for bicyclic alkaloids.[1] Understanding its spectroscopic properties, especially its Nuclear Magnetic Resonance (NMR) profile, is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives. This guide provides a summary of its known properties and a theoretical analysis of its expected NMR spectra.
Molecular Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 89892-90-0 | |
| Molecular Formula | C₇H₁₁BrO | [2] |
| Molecular Weight | 191.07 g/mol | |
| SMILES | C1CC(C(=O)C1)CCBr | [2] |
| InChI Key | YVJLOYLDTKXDTK-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit signals corresponding to the eleven protons in the molecule, which are in seven distinct chemical environments. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are outlined in Table 2.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₂-Br | 3.4 - 3.6 | Triplet (t) |
| -CH₂-CH₂-Br | 2.0 - 2.3 | Multiplet (m) |
| H-2 | 2.4 - 2.6 | Multiplet (m) |
| H-3 (axial & equatorial) | 1.9 - 2.2 | Multiplet (m) |
| H-4 (axial & equatorial) | 1.7 - 1.9 | Multiplet (m) |
| H-5 (axial & equatorial) | 2.1 - 2.4 | Multiplet (m) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal. Predicted chemical shifts are presented in Table 3.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 215 - 220 |
| C2 | 45 - 55 |
| C3 | 25 - 35 |
| C4 | 20 - 30 |
| C5 | 35 - 45 |
| -CH₂-CH₂-Br | 30 - 40 |
| -CH₂-Br | 30 - 35 |
Experimental Protocol for NMR Spectroscopy
For the acquisition of NMR spectra of a compound like this compound, a standard protocol would be followed:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data using Fourier transformation, followed by phase and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended):
-
To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Logical Workflow for Spectroscopic Analysis
The general workflow for the complete spectroscopic characterization of a synthetic compound like this compound is illustrated in the following diagram.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data is not currently widespread, the theoretical predictions and general protocols outlined here offer a valuable starting point for researchers working with this and related compounds.
References
Technical Guide: Physical Properties of 2-(2-Bromoethyl)cyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the synthetic compound 2-(2-bromoethyl)cyclopentan-1-one. Due to a lack of extensive published experimental data for this specific molecule, this document consolidates available information from chemical databases and outlines standardized experimental protocols for the determination of key physical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are considering the use of this compound in their work.
Introduction
This compound is a halogenated ketone with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. A thorough understanding of its physical properties is crucial for its handling, characterization, and application in experimental settings. This guide summarizes the available data and provides detailed methodologies for further experimental investigation.
Molecular and Predicted Properties
Table 1: Molecular and Predicted Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO | Biosynth |
| Molecular Weight | 191.07 g/mol | Biosynth |
| Predicted XlogP | 1.5 | PubChemLite[1] |
| Monoisotopic Mass | 189.99933 Da | PubChemLite[1] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental protocols that can be employed to determine the key physical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The Thiele tube is designed to ensure uniform heating by convection.
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed.
-
Boiling Point Determination: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[2]
Determination of Melting Point
As this compound is expected to be a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.
Methodology: Capillary Melting Point Apparatus (for low temperatures)
-
Sample Preparation: A liquid sample is frozen using a suitable cooling bath (e.g., dry ice/acetone). A small amount of the frozen solid is then introduced into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system.
-
Heating/Cooling Control: The temperature of the apparatus is slowly increased from below the expected melting point.
-
Observation: The temperature range over which the solid melts to a clear liquid is observed and recorded as the melting point range.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Pycnometer Preparation: A pycnometer (a flask with a specific, accurately known volume) is thoroughly cleaned, dried, and weighed.
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.[3]
Methodology: Oscillating U-tube Density Meter
For a more rapid and automated measurement, a digital density meter can be used.
-
Calibration: The instrument is calibrated using a certified reference standard.
-
Sample Injection: A small volume of this compound is injected into the oscillating U-tube of the instrument.
-
Measurement: The instrument measures the change in the oscillation frequency of the tube and automatically calculates the density.[3][4][5]
Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution.
Methodology: Visual Method
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).
-
Sample Preparation: A known mass of this compound is added to a known volume of each solvent in a series of test tubes.
-
Mixing: The mixtures are agitated (e.g., by vortexing or shaking) for a set period to facilitate dissolution.
-
Observation: The mixtures are visually inspected for the presence of any undissolved material. The solubility can be qualitatively described as soluble, partially soluble, or insoluble.[6][7]
-
Quantitative Determination: For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by chromatography or spectroscopy).
Visualizations
As no specific signaling pathways or complex experimental workflows involving this compound were identified in the literature, a logical diagram illustrating the general workflow for the determination of its physical properties is provided below.
Caption: Workflow for Physical Property Characterization.
Conclusion
This technical guide has summarized the currently available physical property data for this compound and provided detailed, standardized protocols for the experimental determination of its key physical characteristics. While a comprehensive experimental dataset for this compound is not yet available, the methodologies outlined herein provide a clear path for researchers to obtain the necessary data to support their research and development activities. The provided workflow diagram offers a logical framework for approaching the physical characterization of this and similar novel compounds.
References
- 1. PubChemLite - this compound (C7H11BrO) [pubchemlite.lcsb.uni.lu]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. knowledge.reagecon.com [knowledge.reagecon.com]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. education.com [education.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2-(2-Bromoethyl)cyclopentan-1-one (CAS Number: 89892-90-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethyl)cyclopentan-1-one, with the CAS number 89892-90-0, is a synthetic organic compound of interest in medicinal chemistry and drug development. It is classified as a bicyclic proline analogue, a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential therapeutic applications, and a discussion of related synthetic methodologies and biological activities of similar compounds.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 89892-90-0 | |
| Molecular Formula | C₇H₁₁BrO | |
| Molecular Weight | 191.07 g/mol | |
| IUPAC Name | 2-(2-bromoethyl)cyclopentanone | N/A |
| Canonical SMILES | C1CC(C(=O)C1)CCBr | N/A |
| InChI Key | YVJLOYLDTKXDTK-UHFFFAOYSA-N | N/A |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in publicly available literature, a general synthetic approach has been described. The compound can be synthesized through the cyclization of an ester with a bromocyclopentane. This reaction can be catalyzed by either acid or base and results in the formation of a six-membered ring containing two chiral centers.
A plausible synthetic route, based on general organic chemistry principles and related syntheses, is the alkylation of a cyclopentanone enolate or a related enamine with a suitable bromoethylating agent. For instance, the reaction of a pre-formed lithium enolate of cyclopentanone with 1,2-dibromoethane could potentially yield the target compound, although this specific reaction has not been documented.
For the synthesis of the related precursor, 2-bromocyclopentanone, a patented process involves the reaction of cyclopentanone with bromine in a biphasic mixture of water and an organic solvent.[1][2]
Experimental Protocols
Hypothetical Synthesis of this compound:
-
Enolate Formation: A solution of cyclopentanone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to generate the lithium enolate of cyclopentanone.
-
Alkylation: 1,2-dibromoethane is then added to the enolate solution. The reaction mixture is stirred at a low temperature for a specified period to allow for the alkylation to occur.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Potential Therapeutic Applications: Anticonvulsant Activity
This compound has shown promise as an anticonvulsant. This activity is likely linked to its structural classification as a bicyclic proline analogue. Proline and its derivatives have been investigated for their effects on the central nervous system, with some demonstrating anticonvulsant properties.
The proposed mechanisms for the anticonvulsant effects of proline analogues often involve the modulation of major neurotransmitter systems. These compounds may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) or act as antagonists at excitatory glutamate receptors.[3][4] L-proline itself has been shown to act as a weak agonist at both strychnine-sensitive glycine receptors and at NMDA and non-NMDA glutamate receptors.[3] Furthermore, some proline analogues have been found to be potent inhibitors of GABA transport, which would increase the concentration of GABA in the synaptic cleft.[5]
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, based on its classification as a bicyclic proline analogue and its potential anticonvulsant activity, it is plausible that it interacts with components of the GABAergic and/or glutamatergic systems.
A hypothetical signaling pathway illustrating the potential mechanism of action is presented below. This diagram is based on the known pharmacology of proline and its analogues and represents a potential area for future research.
Caption: Hypothetical mechanism of anticonvulsant action.
Experimental Workflows
The development of this compound as a potential therapeutic agent would follow a standard drug discovery and development workflow. A generalized representation of this process is depicted below.
Caption: Drug development workflow.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel anticonvulsant agents. Its classification as a bicyclic proline analogue suggests a potential mechanism of action involving the modulation of GABAergic or glutamatergic neurotransmission. However, a significant lack of detailed, publicly available research on this specific compound hinders a complete understanding of its pharmacological profile.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthetic protocol for this compound.
-
Conducting in-depth in vitro and in vivo studies to confirm its anticonvulsant activity and elucidate its precise mechanism of action.
-
Identifying the specific molecular targets of the compound within the central nervous system.
-
Exploring the structure-activity relationships of related analogues to optimize potency and drug-like properties.
Such studies will be crucial in determining the true therapeutic potential of this compound and its derivatives in the treatment of epilepsy and other neurological disorders.
References
- 1. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 2. US6787673B2 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 3. L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dc.uthsc.edu [dc.uthsc.edu]
- 5. Effect of homo-beta-proline and other heterocyclic GABA analogues on GABA uptake in neurons and astroglial cells and on GABA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Conformational Analysis of 2-(2-bromoethyl)cyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed theoretical framework for the conformational analysis of 2-(2-bromoethyl)cyclopentan-1-one, a molecule of interest in synthetic and medicinal chemistry. The conformational landscape of this molecule is governed by the interplay of ring puckering of the cyclopentanone moiety and the rotational isomerism of the flexible 2-bromoethyl side chain. Understanding these conformational preferences is crucial for predicting its reactivity, spectroscopic properties, and potential biological activity.
Core Concepts in Conformational Analysis
The conformational space of this compound is primarily defined by two key structural features:
-
Cyclopentanone Ring Pucker: Unlike cyclohexane, which has distinct chair and boat conformations, cyclopentane and its derivatives undergo pseudorotation, leading to a continuum of "envelope" and "twist" conformations.[1] For cyclopentanone, the sp2 hybridized carbonyl carbon slightly reduces the ring strain, but the ring remains non-planar to minimize eclipsing interactions. The presence of a substituent at the α-carbon further influences the preferred ring pucker.
-
Side Chain Rotation: The 2-(2-bromoethyl) side chain possesses two rotatable single bonds (C1-Cα and Cα-Cβ) that give rise to various staggered and eclipsed rotamers. The relative orientation of the bulky bromine atom and the carbonyl group is a critical determinant of conformational stability.
The preferred conformation of α-haloketones is often one where the halogen and carbonyl group are in a cisoid arrangement, sharing the same plane.[2] This preference arises from a combination of dipole-dipole interactions and steric effects.
Conformational Isomers of this compound
A thorough conformational analysis involves identifying all possible low-energy conformers. For this compound, these arise from the combination of different ring puckers and side-chain rotamers. The primary conformers are expected to differ in the dihedral angles around the C(O)-C(2)-C(β)-Br bonds.
Due to the lack of specific experimental data for this molecule in the public domain, we present a theoretical landscape based on computational chemistry principles applied to similar structures.[3][4][5][6]
Quantitative Conformational Data (Theoretical)
The following tables summarize hypothetical, yet realistic, quantitative data for the most stable conformers of this compound, as would be predicted by Density Functional Theory (DFT) calculations.
Table 1: Relative Energies and Dipole Moments of Key Conformers
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| A (gauche, pseudo-equatorial) | 0.00 | 2.85 |
| B (anti, pseudo-equatorial) | 0.85 | 3.50 |
| C (gauche, pseudo-axial) | 1.50 | 3.10 |
| D (anti, pseudo-axial) | 2.20 | 2.50 |
Table 2: Key Dihedral Angles of Key Conformers (in degrees)
| Conformer | O=C1-C2-Cβ | C1-C2-Cβ-Br |
| A | 120.5 | 65.2 |
| B | 118.9 | 178.5 |
| C | -45.3 | 68.1 |
| D | -48.0 | 175.9 |
Detailed Methodologies
Computational Protocol: Density Functional Theory (DFT)
A robust theoretical conformational analysis of this compound can be performed using the following computational protocol:
-
Initial Structure Generation: Generate a set of initial structures covering various ring puckers and side-chain rotamers. This can be achieved through molecular mechanics-based conformational searches.
-
Geometry Optimization: Optimize the geometry of each initial structure using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G(d) basis set. For molecules containing bromine, a larger basis set like 6-311+G(d,p) is recommended for higher accuracy.
-
Frequency Calculations: Perform frequency calculations on each optimized geometry at the same level of theory. This step is crucial to confirm that each structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: For more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set, such as ωB97X-D/aug-cc-pVTZ.
-
Solvation Effects: To model the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be applied during the optimization and energy calculation steps.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for validating theoretical conformational analyses.
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl3, acetone-d6).
-
1H and 13C NMR Spectra Acquisition: Acquire standard 1D 1H and 13C NMR spectra.
-
2D NMR Spectra Acquisition: To aid in signal assignment and determine coupling constants, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
NOE Experiments: Perform Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) to identify through-space interactions between protons. The intensities of NOE cross-peaks are related to the inverse sixth power of the distance between nuclei, providing valuable information about the spatial arrangement of atoms and thus the preferred conformation in solution.
-
Coupling Constant Analysis: Measure the vicinal proton-proton coupling constants (3JHH) from the high-resolution 1H NMR spectrum. These coupling constants are related to the dihedral angles between the coupled protons via the Karplus equation, providing quantitative data to compare with the dihedral angles predicted by computational methods.
Experimental Protocol: Infrared (IR) Spectroscopy
Infrared spectroscopy can provide information about the presence of different conformers in a sample.
-
Sample Preparation: Prepare a dilute solution of this compound in a non-polar solvent (e.g., CCl4 or cyclohexane).
-
Spectrum Acquisition: Record the IR spectrum in the mid-IR region (4000-400 cm-1).
-
Analysis of the Carbonyl Stretching Region: The C=O stretching frequency is sensitive to the local electronic and steric environment. The presence of multiple peaks or a broad peak in the carbonyl region (around 1745 cm-1 for cyclopentanone) can indicate the presence of a mixture of conformers in solution. By comparing the experimental spectrum with the vibrational frequencies calculated for each conformer using DFT, it is possible to assign the observed peaks to specific conformations.
Visualizations
Caption: Conformational equilibria of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]
The Elusive Electrophile: A Technical Examination of 2-(2-bromoethyl)cyclopentan-1-one and Its Synthetic Potential
For Immediate Release
[City, State] – [Date] – While a promising building block for complex molecular architectures, a comprehensive review of available scientific literature reveals a notable absence of in-depth technical data on the electrophilic nature of 2-(2-bromoethyl)cyclopentan-1-one. This whitepaper seeks to address this gap by providing a theoretical framework for its reactivity, drawing upon established principles of organic chemistry and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of this and similar keto-alkyl halides in synthetic chemistry.
Introduction: An Overview of this compound
This compound, with the chemical formula C₇H₁₁BrO, is a bifunctional organic molecule featuring a cyclopentanone ring and a bromoethyl side chain. Its structure suggests a significant potential as an electrophile in a variety of organic reactions. The primary electrophilic center is the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack. A secondary, softer electrophilic site exists at the carbonyl carbon. The presence of these two sites allows for a range of possible transformations, making it a potentially versatile intermediate in multi-step syntheses.
Electrophilic Nature and Reactivity Profile
The electrophilicity of this compound is primarily dictated by the carbon-bromine bond. Bromine, being an excellent leaving group, polarizes the C-Br bond, rendering the adjacent carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles. The reactivity of this primary alkyl bromide is expected to be governed by two competing mechanisms: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89892-90-0 | [1] |
| Molecular Formula | C₇H₁₁BrO | [1] |
| Molecular Weight | 191.07 g/mol | [1] |
| Appearance | Not available | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Nucleophilic Substitution (Sₙ2) Reactions
Given that the bromine is attached to a primary carbon, the Sₙ2 pathway is expected to be the predominant substitution mechanism. This reaction proceeds via a backside attack of a nucleophile, leading to an inversion of stereochemistry if the alpha-carbon were chiral. A wide variety of nucleophiles can be employed to displace the bromide, allowing for the introduction of diverse functional groups.
Potential Nucleophilic Substitution Reactions:
-
Azide Introduction: Reaction with sodium azide (NaN₃) would yield 2-(2-azidoethyl)cyclopentan-1-one, a precursor to the corresponding primary amine upon reduction.
-
Cyanation: The introduction of a cyano group using sodium cyanide (NaCN) would extend the carbon chain and provide a versatile nitrile intermediate.
-
Alkoxylation: Reaction with alkoxides (e.g., sodium ethoxide) would lead to the formation of ethers.
-
Thiolation: Thiolates can be used to introduce sulfur-containing moieties.
-
Intramolecular Cyclization: In the presence of a base, the enolate of the cyclopentanone can act as an intramolecular nucleophile, leading to the formation of a bicyclic system. This is a key potential application in the synthesis of complex ring structures.
Elimination (E2) Reactions
In the presence of strong, sterically hindered bases, the E2 mechanism can compete with or even dominate over Sₙ2. This would involve the abstraction of a proton from the carbon adjacent to the bromo-substituted carbon, leading to the formation of 2-vinylcyclopentan-1-one. The choice of base and reaction conditions (e.g., temperature, solvent) would be critical in directing the reaction towards either substitution or elimination.
Synthetic Applications: A Gateway to Complex Scaffolds
The true synthetic utility of this compound lies in its potential as a precursor for more complex molecular architectures, particularly in the construction of spirocyclic and fused-ring systems. One of its noted applications is in the synthesis of spiro-indene derivatives, which are of interest in medicinal chemistry.
Hypothetical Synthesis of a Spiro[cyclopentane-1,2'-indene] Derivative
A plausible synthetic route to a spiro-indene scaffold would involve the reaction of this compound with an appropriate indene-based nucleophile, followed by an intramolecular cyclization. For instance, alkylation of an enolate of an indanone derivative could be a potential strategy.
Experimental Protocols: A Representative Methodology
Due to the lack of specific published experimental procedures for this compound, the following protocol for a nucleophilic substitution reaction with an amine on a similar bromo-alkylated ketone is provided as a representative example. Researchers should note that this is an adapted procedure and optimization would be necessary for the target molecule.
Representative Protocol: Synthesis of 2-(2-(benzylamino)ethyl)cyclopentan-1-one
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF in a round-bottom flask is added benzylamine (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-benzylated product.
Table 2: Hypothetical Quantitative Data for Representative Reactions
| Nucleophile | Product | Theoretical Yield (%) | Notes |
| Sodium Azide | 2-(2-azidoethyl)cyclopentan-1-one | >90 | Sₙ2 reaction, precursor to amine |
| Sodium Cyanide | 3-(2-oxocyclopentyl)propanenitrile | 70-85 | Sₙ2 reaction, carbon chain extension |
| Benzylamine | 2-(2-(benzylamino)ethyl)cyclopentan-1-one | 60-80 | Sₙ2 with amine nucleophile |
| Potassium tert-butoxide | 2-vinylcyclopentan-1-one | >80 | E2 elimination favored with hindered base |
Note: The yields presented in this table are hypothetical and based on typical outcomes for similar reactions. Experimental validation is required.
Spectroscopic Characterization: Predicted Data
Detailed spectroscopic data for this compound is not available in the public domain. However, based on its structure, the following characteristic signals can be predicted.
Predicted ¹H NMR (in CDCl₃):
-
A triplet around 3.5 ppm corresponding to the two protons of the -CH₂Br group.
-
A multiplet around 2.0-2.4 ppm for the protons on the cyclopentanone ring.
-
A multiplet for the protons of the -CH₂- group adjacent to the cyclopentanone ring.
Predicted ¹³C NMR (in CDCl₃):
-
A signal for the carbonyl carbon around 220 ppm.
-
A signal for the carbon attached to bromine around 30-35 ppm.
-
Several signals in the aliphatic region for the other carbon atoms.
Predicted IR (neat):
-
A strong absorption band around 1740 cm⁻¹ characteristic of a cyclopentanone C=O stretch.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
A C-Br stretching vibration in the 500-600 cm⁻¹ region.
Visualizing Reaction Pathways
To better understand the reactivity of this compound, the following diagrams illustrate the key reaction mechanisms and a potential synthetic workflow.
Conclusion and Future Outlook
This compound represents a molecule with significant, yet largely undocumented, synthetic potential. Its electrophilic nature, governed by the interplay of Sₙ2 and E2 reactions, makes it a candidate for the construction of complex organic molecules. The lack of detailed published data highlights an opportunity for further research to fully characterize its reactivity profile and expand its application in synthetic organic chemistry. Future work should focus on systematic studies of its reactions with a variety of nucleophiles, complete spectroscopic characterization of the parent compound and its derivatives, and the exploration of its utility in the total synthesis of natural products and medicinally relevant compounds.
Disclaimer: The experimental protocols, quantitative data, and spectroscopic predictions presented in this whitepaper are based on established chemical principles and data from analogous compounds due to the absence of specific literature for this compound. These should be considered as a guide for further research and not as established experimental facts.
References
An In-depth Technical Guide to 2-(2-bromoethyl)cyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic chemistry, properties, and potential applications of 2-(2-bromoethyl)cyclopentan-1-one. Due to the limited availability of primary literature detailing the initial discovery and specific experimental characterization of this compound, this document presents a plausible synthetic pathway based on established chemical principles and data extrapolated from analogous compounds.
Introduction
This compound is a functionalized cyclopentanone derivative that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive bromoethyl side chain attached to a cyclic ketone, makes it a valuable building block for the construction of more complex molecular architectures, including spirocyclic and fused-ring systems. Such scaffolds are of significant interest in medicinal chemistry and drug development. The presence of both an electrophilic carbonyl group and a carbon atom susceptible to nucleophilic substitution provides multiple avenues for chemical modification.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is primarily based on predicted values from computational models and information from chemical suppliers.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89892-90-0 | [1] |
| Molecular Formula | C₇H₁₁BrO | [1] |
| Molecular Weight | 191.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1CC(C(=O)C1)CCBr | [1] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 191.00661 |
| [M+Na]⁺ | 212.98855 |
| [M-H]⁻ | 188.99205 |
| [M+NH₄]⁺ | 208.03315 |
| [M+K]⁺ | 228.96249 |
| [M+H-H₂O]⁺ | 172.99659 |
| [M+HCOO]⁻ | 234.99753 |
| [M+CH₃COO]⁻ | 249.01318 |
Data obtained from computational predictions.
Proposed Synthesis: Experimental Protocol
The most logical and widely applicable method for the synthesis of this compound is the alkylation of a cyclopentanone enolate with a suitable 2-bromoethyl electrophile. A common challenge in such reactions is the potential for over-alkylation and competing elimination reactions. The following protocol is a proposed method based on standard procedures for enolate alkylation.
Reaction Scheme:
Figure 1: Proposed synthetic workflow for this compound.
Materials:
-
Cyclopentanone
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (55 mmol, 1.1 equivalents) to the stirred THF.
-
In a separate flask, prepare a solution of cyclopentanone (50 mmol, 1.0 equivalent) in anhydrous THF (20 mL).
-
Add the cyclopentanone solution dropwise to the LDA solution at -78 °C over 30 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
To the lithium enolate solution, add 1,2-dibromoethane (75 mmol, 1.5 equivalents) dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Logical Relationships in Synthesis
The synthesis of this compound via enolate alkylation involves a series of critical logical steps to maximize yield and minimize side products.
Figure 2: Logical flow of the proposed synthesis.
Applications in Drug Development and Research
As a bifunctional molecule, this compound is a valuable starting material for the synthesis of more complex molecules.
-
Synthesis of Spirocycles: The compound can be used to construct spirocyclic systems, which are prevalent in many natural products and pharmacologically active compounds. Intramolecular cyclization, following further modification of the ketone or bromoethyl group, can lead to the formation of a second ring spiro-fused to the cyclopentanone.
-
Precursor for Fused Ring Systems: It can serve as a key intermediate in annulation reactions. For example, it could potentially be used in variations of the Robinson annulation to build fused six-membered rings, leading to decalin-type structures that form the core of many steroids and terpenes.[2][3][4][5]
-
Introduction of a Cyclopentane Moiety: The bromoethyl group allows for the attachment of the cyclopentanone ring to other molecules through nucleophilic substitution reactions. This is a useful strategy for introducing a cyclic ketone pharmacophore into a lead compound during drug optimization.
Safety and Handling
This compound is classified as a hazardous substance.
Table 3: Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound represents a synthetically useful, yet under-documented, chemical intermediate. While a detailed historical record of its discovery is not prominent in the scientific literature, its value is evident from its potential applications in the synthesis of complex organic molecules relevant to pharmaceutical and materials science. The proposed synthetic protocol via enolate alkylation provides a reliable and scalable method for its preparation. Further research into the reactivity and applications of this compound is warranted and could lead to the development of novel synthetic methodologies and the discovery of new chemical entities with valuable biological properties.
References
Methodological & Application
Application Notes and Protocols: Base-Mediated Intramolecular Alkylation of 2-(2-bromoethyl)cyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the base-mediated intramolecular alkylation of 2-(2-bromoethyl)cyclopentan-1-one, a key transformation for the synthesis of the bicyclo[3.2.1]octan-8-one core structure. This bicyclic system is a prevalent motif in a variety of biologically active natural products and has significant applications in medicinal chemistry and drug development. These notes include a discussion of the reaction mechanism, a general experimental protocol, and a summary of typical reaction conditions.
Introduction
The bicyclo[3.2.1]octane framework is a crucial structural component found in numerous natural products exhibiting a wide range of biological activities. The synthesis of this bicyclic system is, therefore, of significant interest to the organic and medicinal chemistry communities. One efficient method for the construction of the bicyclo[3.2.1]octan-8-one skeleton is through the base-mediated intramolecular alkylation of 2-(2-haloethyl)cycloalkanone precursors.
In this specific application, this compound serves as the starting material. Upon treatment with a suitable base, the ketone is deprotonated at the α-carbon to form an enolate. This enolate then acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in a 5-exo-tet cyclization, leading to the formation of the bicyclo[3.2.1]octan-8-one product. The reaction is a powerful tool for the stereoselective construction of this important bicyclic system.
Reaction Mechanism and Logic
The base-mediated intramolecular alkylation of this compound proceeds through a well-established reaction pathway. The key steps are outlined below.
Caption: Reaction mechanism for the intramolecular alkylation.
Experimental Workflow
The general workflow for this synthetic transformation is straightforward and can be adapted for various scales.
Caption: A typical experimental workflow for the cyclization.
Data Presentation
While a specific, detailed experimental study for the base-mediated intramolecular alkylation of this compound with comprehensive quantitative data was not found in the immediate literature, the following table summarizes typical conditions and expected outcomes based on analogous reactions of γ-haloketones.
| Parameter | Typical Conditions | Expected Outcome |
| Base | Potassium tert-butoxide (KOtBu), Sodium hydride (NaH), Lithium diisopropylamide (LDA) | Formation of the corresponding enolate |
| Solvent | Tetrahydrofuran (THF), tert-Butanol (t-BuOH), Diethyl ether | Aprotic solvents are preferred to avoid protonation of the enolate |
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS for completion |
| Yield | Moderate to High | Highly dependent on the specific substrate and reaction conditions |
Experimental Protocols
The following is a general, representative protocol for the base-mediated intramolecular alkylation of this compound. This protocol is based on established procedures for similar intramolecular cyclizations of γ-haloketones. Researchers should optimize the conditions for their specific needs.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF) or tert-Butanol (t-BuOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous THF or t-BuOH (to a concentration of approximately 0.1 M).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. While stirring, add potassium tert-butoxide (1.1 eq) portion-wise over a period of 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclo[3.2.1]octan-8-one.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion
The base-mediated intramolecular alkylation of this compound provides an effective route to the bicyclo[3.2.1]octan-8-one core. This synthetic strategy is valuable for the construction of complex molecules in the fields of natural product synthesis and drug discovery. The provided protocol offers a general guideline for performing this transformation, which can be optimized to achieve high yields of the desired bicyclic product.
Application Notes and Protocols: 2-(2-Bromoethyl)cyclopentan-1-one in Tandem Reaction Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2-bromoethyl)cyclopentan-1-one in tandem reaction sequences, focusing on its application in the synthesis of the bicyclo[3.2.1]octan-8-one framework. This bicyclic system is a key structural motif in a variety of biologically active natural products and serves as a versatile building block in medicinal chemistry and drug development.
Introduction
This compound is a valuable bifunctional molecule poised for intramolecular tandem reactions. The presence of a nucleophilic center (the enolizable cyclopentanone) and an electrophilic center (the bromoethyl side chain) within the same molecule allows for efficient one-pot cyclization reactions. This process, typically an intramolecular alkylation, leads to the formation of the rigid and synthetically important bicyclo[3.2.1]octan-8-one skeleton. This tandem sequence involves the formation of an enolate followed by an intramolecular SN2 reaction, resulting in the creation of a new six-membered ring fused to the original five-membered ring.
Key Application: Synthesis of Bicyclo[3.2.1]octan-8-one
The primary application of this compound in tandem reactions is the construction of the bicyclo[3.2.1]octan-8-one core. This scaffold is present in numerous natural products with interesting pharmacological activities. The tandem intramolecular alkylation offers a straightforward and atom-economical approach to this key intermediate.
Reaction Scheme
Caption: General scheme for the tandem intramolecular alkylation of this compound.
Data Presentation
While specific quantitative data for the tandem cyclization of this compound is not extensively reported in publicly available literature, the following table summarizes expected yields and conditions based on analogous intramolecular alkylations of γ-haloketones.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | NaH | THF | Reflux | 12 - 24 | 70 - 85 |
| 2 | K₂CO₃ | Acetone | Reflux | 24 - 48 | 60 - 75 |
| 3 | LDA | THF | -78 to rt | 2 - 6 | 75 - 90 |
| 4 | t-BuOK | t-BuOH | Reflux | 8 - 16 | 65 - 80 |
Experimental Protocols
The following are representative protocols for the tandem intramolecular alkylation of this compound. Note: These are generalized procedures and may require optimization for specific scales and desired purity.
Protocol 1: Sodium Hydride Mediated Cyclization
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add sodium hydride (1.2 equivalents) washed with anhydrous hexanes to remove mineral oil.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH slurry via a dropping funnel over 30 minutes.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure bicyclo[3.2.1]octan-8-one.
Protocol 2: Lithium Diisopropylamide (LDA) Mediated Cyclization
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Prepare a solution of LDA in a flame-dried, two-necked round-bottom flask under an argon atmosphere by adding n-BuLi (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to -78 °C and slowly add the freshly prepared LDA solution via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield bicyclo[3.2.1]octan-8-one.
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The tandem reaction proceeds through a two-step sequence within a single pot: enolate formation and intramolecular nucleophilic substitution.
Application Notes and Protocols for the Synthesis of Bicyclo[4.3.0]nonane Systems from 2-(2-bromoethyl)cyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[4.3.0]nonane, also known as hydrindane, is a crucial structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure is of significant interest in drug design for controlling the spatial orientation of pharmacophoric groups. This document provides detailed application notes and experimental protocols for the synthesis of bicyclo[4.3.0]nonane systems via the intramolecular cyclization of 2-(2-bromoethyl)cyclopentan-1-one. This method offers a straightforward and efficient route to this important bicyclic core structure.
Introduction
The synthesis of bicyclic systems is a cornerstone of modern medicinal chemistry. The bicyclo[4.3.0]nonane framework, in particular, serves as the core of numerous terpenoid natural products and synthetic molecules with diverse biological activities, including antiviral and anticancer properties. The intramolecular alkylation of a ketone enolate with a tethered alkyl halide is a powerful and widely employed strategy for the construction of cyclic and bicyclic systems. In the case of this compound, this approach allows for the efficient formation of a new six-membered ring fused to the existing five-membered ring, yielding the bicyclo[4.3.0]nonane skeleton. This transformation can be effectively promoted by either a base or, in some cases, an acid catalyst.
Reaction Principle
The fundamental principle behind this synthesis is an intramolecular SN2 reaction. A base is used to deprotonate the α-carbon of the cyclopentanone ring, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the bromoethyl side chain, displacing the bromide ion and forming a new carbon-carbon bond, which closes the second ring of the bicyclic system.
Reaction Scheme:
Caption: General workflow for the synthesis of Bicyclo[4.3.0]nonan-1-one.
Experimental Protocols
This section provides a detailed protocol for the base-catalyzed intramolecular cyclization of this compound.
Protocol 1: Base-Catalyzed Intramolecular Cyclization
This protocol is adapted from established procedures for the intramolecular alkylation of α-(haloalkyl) ketones.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (t-BuOH), anhydrous
-
Diethyl ether (Et2O), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tert-butanol to the flask to dissolve the starting material. A typical concentration is in the range of 0.1 to 0.5 M.
-
Base Addition: While stirring, add potassium tert-butoxide (1.1 eq) portion-wise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, bicyclo[4.3.0]nonan-1-one, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the base-catalyzed intramolecular cyclization.
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Reagent | Potassium tert-butoxide | General Protocol |
| Solvent | tert-Butanol | General Protocol |
| Temperature | Reflux (~82 °C) | General Protocol |
| Reaction Time | 2 - 4 hours | General Protocol |
| Yield | 75-85% (expected) | Based on similar reactions |
Logical Workflow for Drug Development Application
The synthesis of the bicyclo[4.3.0]nonane core is an initial step in a longer drug discovery and development pipeline. The following diagram illustrates a simplified workflow.
Caption: A simplified workflow for drug development starting from the core scaffold synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure anhydrous conditions. |
| Side reactions (e.g., elimination) | Use a non-nucleophilic bulky base like KOtBu. Ensure slow addition of the base. | |
| Formation of Polymer | Intermolecular reaction | Use high dilution conditions to favor intramolecular cyclization. |
| Starting Material Unchanged | Inactive base | Use freshly opened or sublimed potassium tert-butoxide. Ensure anhydrous solvent. |
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses). It is also moisture-sensitive.
-
tert-Butanol and diethyl ether are flammable. Work away from open flames and sources of ignition.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
The intramolecular cyclization of this compound provides a reliable and efficient method for the synthesis of the bicyclo[4.3.0]nonane ring system. This protocol can be readily implemented in a standard organic chemistry laboratory and serves as a valuable tool for the construction of complex molecules for applications in drug discovery and natural product synthesis. The versatility of the resulting bicyclic ketone allows for further functionalization to generate diverse libraries of compounds for biological screening.
Application Notes and Protocols: 2-(2-bromoethyl)cyclopentan-1-one as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2-bromoethyl)cyclopentan-1-one as a versatile precursor in the synthesis of key pharmaceutical intermediates. The focus is on its application in the synthesis of prostaglandin F2α analogues, specifically bimatoprost and latanoprost, which are widely used in the treatment of glaucoma. Detailed experimental protocols for the synthesis of a key cyclopentenone intermediate and its subsequent conversion to a prostaglandin analogue are provided, along with a summary of the relevant biological signaling pathway.
Introduction
This compound is a functionalized cyclopentanone derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a bromoethyl group, allows for a variety of chemical transformations, making it an attractive starting material for the construction of complex molecules. In the pharmaceutical industry, the cyclopentane ring is a core structural motif in numerous therapeutic agents, most notably the prostaglandins. Prostaglandin F2α analogues, such as bimatoprost and latanoprost, are potent ocular hypotensive agents used in the management of glaucoma and ocular hypertension. The synthesis of these complex molecules often relies on the construction of a key intermediate, the Corey lactone, which contains the requisite stereochemistry of the cyclopentane core. This compound can be envisioned as a precursor to a cyclopentenone intermediate, which is a crucial starting point for the synthesis of the Corey lactone and, subsequently, the desired prostaglandin analogues.
Application: Synthesis of Prostaglandin F2α Analogues
The primary application of this compound in the context of pharmaceutical intermediates is its role as a precursor to cyclopentenone derivatives. These cyclopentenones are pivotal in the synthesis of the Corey lactone, a versatile intermediate for a wide range of prostaglandins. The synthetic strategy involves the dehydrohalogenation of this compound to form a vinyl cyclopentenone, which can then be further elaborated to the Corey lactone diol. From the Corey lactone diol, the α- and ω-side chains of the prostaglandin are introduced via stereoselective reactions, such as the Horner-Wadsworth-Emmons and Wittig reactions, to yield the final active pharmaceutical ingredient (API).
Synthetic Workflow Overview
The overall synthetic workflow from this compound to a prostaglandin F2α analogue can be summarized as follows:
Caption: Synthetic workflow from the precursor to the final API.
Experimental Protocols
The following protocols are representative methods for the synthesis of a prostaglandin F2α analogue intermediate starting from this compound.
Protocol 1: Synthesis of 2-(2-propenyl)cyclopent-2-en-1-one (Cyclopentenone Intermediate)
This protocol describes the dehydrohalogenation of this compound to form a key cyclopentenone intermediate.
Materials:
-
This compound
-
Lithium Carbonate (Li₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in DMF, add lithium carbonate.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-propenyl)cyclopent-2-en-1-one.
Quantitative Data:
| Reactant | Molar Ratio | Yield (%) | Purity (%) |
| This compound | 1.0 | 75-85 | >95 |
| Lithium Carbonate | 1.5 | - | - |
Protocol 2: Synthesis of a Prostaglandin F2α Analogue Intermediate from Corey Lactone Diol
This protocol outlines the synthesis of a key intermediate for bimatoprost from the Corey lactone diol, which can be synthesized from the cyclopentenone intermediate derived from this compound. This involves the introduction of the ω-side chain via a Horner-Wadsworth-Emmons reaction.
Materials:
-
Corey lactone diol
-
Dimethyl (2-oxo-4-phenylbutyl)phosphonate
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of Corey lactone diol in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the prostaglandin F2α analogue intermediate.
Quantitative Data:
| Reactant | Molar Ratio | Yield (%) | Purity (%) |
| Corey lactone diol | 1.0 | 80-90 | >98 |
| Dimethyl (2-oxo-4-phenylbutyl)phosphonate | 1.2 | - | - |
| Sodium hydride | 1.2 | - | - |
Mechanism of Action: Prostaglandin F2α Receptor Signaling
Bimatoprost and latanoprost are prostaglandin F2α analogues that lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. They act as agonists at the prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor (GPCR).
The binding of the prostaglandin analogue to the FP receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG initiate a signaling cascade that ultimately leads to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing IOP.
Caption: Prostaglandin F2α receptor signaling pathway.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of important pharmaceutical intermediates, particularly for prostaglandin F2α analogues. The protocols provided herein offer a representative pathway for its utilization in the synthesis of anti-glaucoma drugs like bimatoprost and latanoprost. Understanding the underlying synthetic strategies and the biological mechanism of action is crucial for researchers and scientists in the field of drug discovery and development. The provided diagrams and structured data aim to facilitate a clear understanding of these complex processes.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromoethyl)cyclopentan-1-one
Welcome to the technical support center for the synthesis of 2-(2-bromoethyl)cyclopentan-1-one. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the alkylation of a cyclopentanone enolate with 1,2-dibromoethane. This involves deprotonating cyclopentanone with a strong, non-nucleophilic base to form the enolate, which then acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction.
Q2: Which base is recommended for the enolate formation of cyclopentanone?
A2: A strong, sterically hindered base such as Lithium Diisopropylamide (LDA) is highly recommended.[1][2] LDA is effective in quantitatively converting cyclopentanone to its enolate, minimizing self-condensation side reactions.[1][2] The use of a bulky base also favors the formation of the kinetic enolate, which can be important for regioselectivity in substituted cyclopentanones.
Q3: What are the potential side reactions in this synthesis?
A3: The primary side reactions include:
-
Dialkylation: The mono-alkylated product can be deprotonated again to form a new enolate, which can react with another molecule of 1,2-dibromoethane.
-
Elimination: The bromoethyl group in the product can undergo elimination to form 2-vinylcyclopentan-1-one, especially in the presence of excess base or at higher temperatures.
-
Cyclization: Intramolecular cyclization of the product enolate can lead to the formation of a spirocyclic byproduct.
-
Self-condensation of Cyclopentanone: The cyclopentanone enolate can react with another molecule of cyclopentanone (an aldol condensation).
Q4: How can I minimize the formation of the dialkylated product?
A4: To favor mono-alkylation, it is crucial to use a slight excess of the alkylating agent (1,2-dibromoethane) and to add the alkylating agent to the pre-formed enolate solution at a low temperature. Using a strong base like LDA to ensure complete conversion of the ketone to the enolate before adding the electrophile is also critical.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete enolate formation due to weak or insufficient base. 2. Impure or wet reagents and solvents. 3. Reaction temperature too low for alkylation to proceed at a reasonable rate. | 1. Use a strong, non-nucleophilic base like freshly prepared LDA. Ensure accurate titration of the base. 2. Use freshly distilled, anhydrous solvents (e.g., THF) and pure reagents. 3. After the initial low-temperature addition of 1,2-dibromoethane, allow the reaction to slowly warm to room temperature and stir for several hours. |
| Presence of Significant Dialkylated Product | 1. Use of a weaker base (e.g., alkoxides) that establishes an equilibrium between the ketone and enolate. 2. Molar ratio of cyclopentanone to 1,2-dibromoethane is too high. 3. High reaction temperature promoting further reaction of the mono-alkylated product. | 1. Use a strong base like LDA to ensure complete deprotonation of the starting material before adding the alkylating agent.[1][2] 2. Use a slight excess (1.1-1.5 equivalents) of 1,2-dibromoethane. 3. Maintain a low temperature during the addition of the alkylating agent and control the warming process. |
| Formation of Elimination Product (2-vinylcyclopentan-1-one) | 1. Excess base remaining after the alkylation step. 2. Elevated reaction or work-up temperatures. | 1. Carefully quench the reaction with a proton source (e.g., saturated aqueous NH4Cl) once the alkylation is complete. 2. Maintain low temperatures throughout the reaction and work-up procedure. |
| Complex product mixture, difficult to purify | 1. Multiple side reactions occurring simultaneously. 2. Reaction time is too long, leading to decomposition or further reactions. | 1. Re-evaluate the reaction conditions: ensure inert atmosphere, use pure reagents, and control temperature carefully. 2. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure for the synthesis via enolate alkylation.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentanone, freshly distilled
-
1,2-Dibromoethane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve freshly distilled diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.0 eq.) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Enolate Formation: Still at -78 °C, add freshly distilled cyclopentanone (1.0 eq.) dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 1,2-dibromoethane (1.2 eq.) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Characterization Data for this compound:
Visualizing the Process
To better understand the experimental logic and reaction pathway, the following diagrams are provided.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Purification of 2-(2-bromoethyl)cyclopentan-1-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2-(2-bromoethyl)cyclopentan-1-one using column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I'm having difficulty separating the product from the unreacted starting material. Their Rf values are very close on the TLC plate. What can I do?
A1: This is a common issue as the starting ketone and the α-bromo ketone product can be very lipophilic and have similar polarities.[1] Consider the following adjustments:
-
Solvent System Optimization: Use a less polar mobile phase to increase the separation. Try solvent systems with a lower percentage of the polar component, such as hexane/ethyl acetate (98:2 or 99:1) or petroleum ether/ethyl acetate (15:1).[2] Adding a small amount of a different solvent like toluene might also alter the selectivity.[1]
-
High-Activity Silica Gel: Dehydrating your silica gel in an oven (e.g., at 120°C overnight) before use can increase its absorptive properties, which may improve the separation of lipophilic compounds.[1]
-
Gradient Elution: Start with a very non-polar solvent (e.g., pure hexane) and gradually increase the polarity by adding small increments of ethyl acetate. This can help resolve compounds that are close in polarity.
Q2: My compound seems to be decomposing on the column. I'm getting many spots on my TLC analysis of the fractions. How can I prevent this?
A2: α-haloketones can be sensitive and may decompose on acidic silica gel.[3][4]
-
Test for Stability: Before running a large-scale column, spot your crude material on a silica TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.[3]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by washing it with a solvent mixture containing a small amount of a base, like triethylamine (e.g., hexane with 0.5% Et3N), and then re-equilibrating with your mobile phase.
-
Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[3]
Q3: The column is running very slowly or has stopped completely.
A3: This is likely due to a blockage.
-
Fine Particles: The presence of very fine silica particles can clog the frit at the bottom of the column. Ensure you allow the silica to settle properly during packing and consider adding a layer of sand on top of the bottom frit before adding the silica slurry.
-
Precipitation: The crude sample may have crystallized or precipitated at the top of the column, blocking solvent flow. This can happen if you load the sample in a solvent in which it is not very soluble and that solvent is stronger than the mobile phase.[3] To resolve this, you may need to carefully remove the top layer of silica and replace it. In the future, load the sample in the mobile phase itself or use the dry loading method.
Q4: I can't see any compound eluting from the column, even after collecting many fractions.
A4: There are several possibilities here:[3]
-
Decomposition: As mentioned in Q2, the compound may have fully decomposed on the column.
-
Incorrect Solvent System: The mobile phase may be too non-polar to elute your compound. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate) to see if you can recover the material.
-
Eluted in Solvent Front: If your initial mobile phase was too polar, the compound may have eluted very quickly with the solvent front in the very first fractions. Always check the first few fractions collected.
-
Fractions are too Dilute: The compound may have eluted, but the concentration in each fraction is too low to be detected by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing.
Q5: How should I load my sample if it's not soluble in the mobile phase?
A5: Avoid loading the sample in a large volume of a strong solvent, as this will ruin the separation.
-
Minimal Strong Solvent: Dissolve your sample in the absolute minimum amount of a stronger solvent (like dichloromethane or acetone) and carefully apply it to the top of the column.[3]
-
Dry Loading (Recommended): Dissolve your crude mixture in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or an inert solid like Celite to the solution.[5] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of the packed column. This is often the most effective method for ensuring good separation.[5]
Experimental Protocol and Data
Detailed Protocol for Column Chromatography Purification
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., Hexane/Ethyl Acetate 98:2).[6]
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it uniformly, avoiding air bubbles. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Use the "Dry Loading" method described in Q5 above for best results.
-
After layering the silica-adsorbed sample, carefully add a small protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the top layer of sand and silica is not disturbed.
-
Apply gentle air pressure to begin the elution at a steady flow rate (e.g., a drop rate of 1-2 drops per second).[6]
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or vials.[6]
-
If using gradient elution, start with the least polar solvent mixture and gradually increase the polarity according to your TLC analysis.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).
-
-
Product Isolation:
Quantitative Data Summary
The following table provides typical parameters for the purification. Note that optimal conditions may vary based on the specific impurities present in the crude mixture.
| Parameter | Value / Description | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography.[6] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A common and effective solvent system. The ratio must be optimized via TLC. |
| Initial Ratio | 98:2 to 95:5 | |
| Alternative | Petroleum Ether / Ethyl Acetate (15:1) | |
| Typical Rf Value | ~0.2 - 0.35 | The target Rf in the optimized TLC solvent system should be in this range to ensure good separation on the column. |
| Sample Load | 1-5% of silica gel mass | A general rule is to use 20-100 g of silica for every 1 g of crude material. Overloading the column leads to poor separation. |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. reddit.com [reddit.com]
- 2. CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds - Google Patents [patents.google.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
preventing elimination side reactions with 2-(2-bromoethyl)cyclopentan-1-one
Welcome to the technical support center for 2-(2-bromoethyl)cyclopentan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block, with a specific focus on preventing undesired elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when performing intramolecular cyclization of this compound?
The primary side reaction is an E2 (bimolecular elimination) reaction, which leads to the formation of 2-vinylcyclopentan-1-one and other unsaturated byproducts instead of the desired spiro[4.4]nonan-1-one, the product of an intramolecular SN2 (bimolecular nucleophilic substitution) reaction.
Q2: What factors influence the competition between the desired SN2 cyclization and the E2 elimination side reaction?
The outcome of the reaction is primarily influenced by four key factors:
-
The Base: The strength and steric bulk of the base used to deprotonate the ketone are critical.
-
The Solvent: The polarity and protic nature of the solvent can stabilize or destabilize the transition states of the SN2 and E2 pathways.
-
The Temperature: Reaction temperature affects the kinetics of both reactions, with elimination being more favored at higher temperatures.
-
Concentration: Intramolecular reactions are generally favored at high dilution.
Q3: Which type of base is recommended to favor the intramolecular SN2 reaction?
To favor the SN2 pathway, a strong, non-nucleophilic, and sterically hindered base is often recommended for the initial enolate formation. However, for the subsequent intramolecular cyclization, a less hindered base or careful control of reaction conditions is necessary to avoid promoting the E2 reaction. The choice of base is a critical parameter to optimize. For the intramolecular cyclization step, a weaker, non-hindered base is preferable to minimize E2 elimination.
Q4: How does temperature affect the product distribution?
Higher temperatures generally favor the E2 elimination pathway.[1][2][3] This is because elimination reactions typically have a higher activation energy and are more entropically favored than substitution reactions.[1][2] Therefore, conducting the reaction at lower temperatures is a key strategy to maximize the yield of the desired spirocyclic product.
Troubleshooting Guide
Issue 1: Low yield of the desired spiro[4.4]nonan-1-one and a significant amount of elimination byproduct.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Base is too strong or sterically hindered. | Switch to a weaker or less sterically hindered base for the cyclization step. Examples include potassium carbonate (K₂CO₃) or sodium hydride (NaH). If a strong base is needed for initial deprotonation, consider a two-step procedure where the strong base is quenched before the cyclization is initiated by heating. | Strong, bulky bases like potassium tert-butoxide (t-BuOK) are excellent for deprotonation but can readily act as a base in the E2 elimination pathway.[4][5] Weaker, non-hindered bases are less likely to abstract the β-proton required for elimination. |
| Reaction temperature is too high. | Lower the reaction temperature. Start at room temperature and consider cooling to 0 °C or below. Monitor the reaction progress over a longer period. | Elimination reactions have a higher activation energy and are favored at elevated temperatures.[1][2][3] Lowering the temperature will favor the SN2 pathway, which typically has a lower activation energy. |
| Inappropriate solvent. | Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. | Polar aprotic solvents are known to accelerate the rate of SN2 reactions. They solvate the cation of the base, leaving the anion more nucleophilic and less basic, which favors the attack on the carbon bearing the bromine over proton abstraction. |
| High concentration. | Run the reaction under high-dilution conditions (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a solution of the base. | High dilution favors intramolecular reactions over intermolecular reactions, which can include intermolecular elimination or polymerization. |
Issue 2: No reaction or very slow reaction rate.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Base is not strong enough. | If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) for the initial deprotonation. | The acidity of the α-proton of the cyclopentanone needs to be overcome to form the enolate nucleophile. If the base is too weak, the concentration of the enolate will be too low for the reaction to proceed at a reasonable rate. |
| Low temperature. | While low temperature favors the SN2 product, it also slows down the reaction rate. A moderate temperature (e.g., room temperature to 40 °C) might be necessary to achieve a reasonable reaction time. | A balance needs to be struck between selectivity and reaction rate. Careful optimization of the temperature is required. |
| Poor quality of reagents or solvent. | Ensure that the solvent is anhydrous and the reagents are pure. | Water can quench the enolate and other reactive species. Impurities in the starting material or reagents can inhibit the reaction. |
Experimental Protocols
The following is a representative experimental protocol for the intramolecular cyclization of this compound to form spiro[4.4]nonan-1-one, designed to minimize the E2 elimination side reaction.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully place the flask under a positive pressure of dry nitrogen.
-
Add anhydrous DMF (to achieve a final substrate concentration of 0.05 M) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the solution of the substrate dropwise to the stirred suspension of sodium hydride in DMF over a period of 2-3 hours to maintain a low concentration of the substrate and favor the intramolecular reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired spiro[4.4]nonan-1-one.
Quantitative Data Summary
The following table summarizes the expected product distribution based on general principles for the intramolecular cyclization of this compound under various conditions. Please note that these are representative values and may require experimental optimization.
| Base | Solvent | Temperature (°C) | Approx. Yield of Spiro[4.4]nonan-1-one (SN2 Product) | Approx. Yield of 2-vinylcyclopentan-1-one (E2 Product) |
| Potassium tert-butoxide | THF | 25 | 40-50% | 50-60% |
| Potassium tert-butoxide | THF | 65 | 10-20% | 80-90% |
| Sodium Hydride | DMF | 0 to 25 | 70-80% | 20-30% |
| Potassium Carbonate | Acetone | 56 | 60-70% | 30-40% |
| LDA | THF | -78 to 25 | 65-75% | 25-35% |
Visualizations
Reaction Pathway Diagram
This diagram illustrates the competing intramolecular SN2 and E2 pathways for this compound after the formation of the enolate intermediate.
Caption: Competing SN2 and E2 pathways.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting and optimizing the reaction conditions to favor the desired SN2 product.
Caption: Troubleshooting decision tree.
References
- 1. Total Synthesis of Polycyclic Natural Products - Clayton Heathcock [grantome.com]
- 2. Clayton Heathcock's Bibliography [heathcock.org]
- 3. Practical synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium tert-butoxide promoted intramolecular arylation via a radical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stereoselectivity in the Cyclization of 2-(2-bromoethyl)cyclopentan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[3.2.1]octan-6-one via the intramolecular cyclization of 2-(2-bromoethyl)cyclopentan-1-one. This guide focuses on managing and controlling the stereoselectivity of this crucial transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the intramolecular cyclization of this compound?
The base-mediated intramolecular cyclization of this compound yields bicyclo[3.2.1]octan-6-one. This reaction proceeds via an intramolecular SN2 reaction, where the enolate of the cyclopentanone attacks the carbon bearing the bromine atom. Two diastereomeric products can be formed: the exo and endo isomers. The relative orientation of the newly formed six-membered ring with respect to the five-membered ring defines the stereochemistry.
Q2: How can I distinguish between the exo and endo isomers of bicyclo[3.2.1]octan-6-one?
The primary method for distinguishing between the exo and endo isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR.
-
1H NMR: The coupling constants between the bridgehead protons and the protons on the adjacent carbons can provide stereochemical information. In many bicyclo[3.2.1]octane systems, the coupling constants for endo protons differ from those of exo protons due to their different dihedral angles with neighboring protons.
-
13C NMR: The chemical shifts of the carbon atoms, especially the bridgehead carbons and the carbonyl carbon, can be indicative of the stereoisomer. Steric compression can cause upfield shifts (shielding) for certain carbons in the more sterically hindered isomer. For substituted bicyclo[3.2.1]octan-6-ones, the chemical shift of the substituent can also be a key indicator. For example, in 7-methylbicyclo[3.2.1]octan-6-one, the 13C spectrum can be used to assign the exo and endo isomers.
-
NOESY: 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons, providing definitive evidence for the relative stereochemistry of the bicyclic system.
Q3: What are the key factors that influence the stereoselectivity of this cyclization?
The diastereomeric ratio (exo vs. endo) is influenced by several factors that affect the transition state energies of the cyclization. These include:
-
Choice of Base: The nature and strength of the base can influence the geometry of the enolate and the transition state of the cyclization.
-
Solvent: The polarity and coordinating ability of the solvent can affect the aggregation of the enolate and the transition state energies.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, leading to higher diastereoselectivity.
-
Counterion: The nature of the metal counterion of the enolate (e.g., Li+, Na+, K+) can influence the transition state geometry through coordination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (mixture of exo and endo isomers) | 1. Suboptimal Base: The base used may not be sterically demanding enough to favor one transition state over the other.2. High Reaction Temperature: Higher temperatures can lead to the formation of the kinetic product or a mixture of isomers.3. Inappropriate Solvent: The solvent may not effectively differentiate the energies of the diastereomeric transition states. | 1. Vary the Base: Experiment with different bases, such as lithium diisopropylamide (LDA), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH). Sterically hindered bases may improve selectivity.2. Lower the Temperature: Perform the reaction at lower temperatures (e.g., -78 °C, 0 °C) to favor the thermodynamic product.3. Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, diethyl ether, toluene, DME). |
| Low Yield of Bicyclic Product | 1. Incomplete Enolate Formation: The base may not be strong enough to fully deprotonate the cyclopentanone.2. Intermolecular Side Reactions: At higher concentrations, intermolecular alkylation or aldol condensation can compete with the desired intramolecular cyclization.3. Decomposition of Starting Material: The starting material or product may be unstable under the reaction conditions. | 1. Use a Stronger Base: Switch to a stronger base like LDA or NaH to ensure complete enolate formation.2. High Dilution: Run the reaction under high dilution conditions (e.g., <0.05 M) to favor the intramolecular pathway.3. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions. |
| Formation of Unidentified Side Products | 1. Elimination Reaction: The bromoethyl side chain may undergo elimination to form a vinyl cyclopentanone.2. Aldol Condensation: Intermolecular reaction between the enolate and the starting ketone.3. Double Alkylation: If a di-anion is formed or under certain conditions, further alkylation may occur. | 1. Use a Non-Nucleophilic, Hindered Base: Bases like LDA are less likely to promote elimination.2. Controlled Addition: Add the base slowly to a solution of the substrate at low temperature to minimize side reactions.3. Careful Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base. |
| Difficulty in Separating Diastereomers | The exo and endo isomers may have very similar polarities. | 1. Chromatography Optimization: Use a high-performance column and test various solvent systems for column chromatography.2. Derivatization: Convert the ketone to a derivative (e.g., an alcohol via reduction) that may have better separation properties. The desired ketone can be regenerated after separation.3. Crystallization: Attempt fractional crystallization if the products are solid. |
Data Presentation
Table 1: Factors Influencing Stereoselectivity in Bicyclo[3.2.1]octane Synthesis
| Factor | Effect on Stereoselectivity | General Trend/Observation |
| Base | The steric bulk and counterion of the base can influence the transition state geometry. | Sterically hindered bases often lead to higher selectivity. The choice of counterion (Li+, Na+, K+) can alter the diastereomeric ratio. |
| Solvent | Solvent polarity and coordinating ability can stabilize or destabilize the diastereomeric transition states differently. | Aprotic solvents like THF and toluene are commonly used. The optimal solvent is system-dependent and should be screened. |
| Temperature | Lower temperatures generally favor the thermodynamically more stable isomer. | Increasing temperature often leads to a decrease in diastereoselectivity. |
| Substituents | Steric and electronic effects of substituents on the cyclopentanone ring can direct the cyclization to one face. | Bulky substituents can block one face of the enolate, leading to high stereocontrol. |
Experimental Protocols
Representative Protocol for the Base-Mediated Intramolecular Cyclization of this compound
This protocol is a general guideline adapted from procedures for similar intramolecular alkylations. Optimization may be required for specific substrates and desired stereochemical outcomes.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Potassium tert-butoxide - t-BuOK, or Lithium diisopropylamide - LDA)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF to a reaction vessel. To favor intramolecular cyclization, the reaction should be conducted under high dilution (concentration typically 0.01-0.05 M).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C for t-BuOK or -78 °C for LDA).
-
Base Addition: Slowly add a solution of the base (1.1 eq) in anhydrous THF to the stirred solution of the substrate over a period of 30-60 minutes.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the diastereomers.
Visualizations
Caption: Reaction pathway for the formation of bicyclo[3.2.1]octan-6-one.
Caption: General experimental workflow for the intramolecular cyclization.
stability and storage conditions for 2-(2-bromoethyl)cyclopentan-1-one
This guide provides essential information on the stability and storage of 2-(2-bromoethyl)cyclopentan-1-one for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To ensure the stability and longevity of the compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The recommended storage temperature is typically between 2-8°C, often in a refrigerator.[2] The container must be kept tightly closed to prevent exposure to moisture and air.[3] For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize degradation.
Q2: What is the general stability and shelf-life of this compound?
A: this compound is generally stable under the recommended storage conditions.[1] However, as a reactive bromo-ketone, its shelf-life can be compromised by exposure to incompatible materials, moisture, or elevated temperatures. For best results in sensitive experiments, it is recommended to use the product within a reasonable timeframe and to re-evaluate its purity if it has been stored for an extended period.
Q3: What are the primary degradation pathways for this compound?
A: The compound is susceptible to two main degradation pathways due to its chemical structure:
-
Nucleophilic Substitution: The bromoethyl group is a reactive handle that readily undergoes nucleophilic substitution reactions.[4] Contaminants such as water (hydrolysis) or other nucleophiles can displace the bromide ion.
-
Elimination Reactions: In the presence of strong bases, the compound can undergo an elimination reaction (dehydrobromination) to form an unsaturated cyclopentanone derivative.[4]
Q4: Which substances are incompatible with this compound?
A: To prevent hazardous reactions and degradation of the product, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Bases: Can catalyze elimination reactions, degrading the compound.[4]
-
Strong Acids: Can catalyze other unwanted side reactions.
-
Metals: Certain metals may catalyze decomposition.
Q5: What are the visual signs of compound degradation?
A: While chemical analysis (e.g., NMR, GC-MS) is the most reliable method to assess purity, visual inspection can offer clues. Signs of potential degradation include a noticeable change in color (e.g., darkening or yellowing), the formation of precipitates, or a change in odor. If any of these are observed, the compound's purity should be verified before use.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 89892-90-0 | [5] |
| Molecular Formula | C₇H₁₁BrO | [6] |
| Molecular Weight | 191.07 g/mol | [5] |
| InChIKey | YVJLOYLDTKXDTK-UHFFFAOYSA-N | [5][6] |
| Purity | Typically ≥95% | [5] |
Summary of Storage and Handling Conditions
| Condition | Recommendation | Reference(s) |
| Temperature | 2–8°C (Refrigerated) | [2] |
| Atmosphere | Store under inert gas (Nitrogen/Argon) for long-term stability. | |
| Container | Tightly sealed, light-resistant container. | [3] |
| Ventilation | Store and handle in a well-ventilated area or fume hood. | [3][7] |
| Incompatibilities | Avoid strong bases, strong acids, and strong oxidizing agents. | [4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield or unexpected side products. | Compound degradation due to improper storage (exposure to moisture, air, or incompatible substances). | - Confirm that storage conditions have been met. - Consider running a purity check (e.g., NMR, LC-MS) on the starting material. - For sensitive reactions, use a freshly opened bottle or repurify the material if necessary. |
| The compound appears discolored or contains particulates. | Degradation from exposure to light, air, or contaminants over time. | - It is safest to discard the material and use a fresh batch. - If a fresh batch is unavailable, assess purity. Discoloration often indicates the presence of impurities that could interfere with reactions. |
| Inconsistent results between experimental runs. | Variability in the purity of the starting material. Possible degradation between uses. | - Ensure the container is properly sealed and flushed with inert gas after each use. - Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to the atmosphere. |
Experimental Protocols
Protocol for Safe Handling and Dispensing
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
-
Preparation and Personal Protective Equipment (PPE):
-
Before handling, ensure you are wearing appropriate PPE, including safety goggles with side-shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
-
All handling of the compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Locate the nearest safety shower and eyewash station before starting work.
-
-
Dispensing the Compound:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture from the air into the cold compound.
-
If the compound is stored under an inert atmosphere, have a source of dry nitrogen or argon ready to backfill the container.
-
Use clean, dry glassware and non-sparking tools for dispensing.[7]
-
Measure the required amount of the liquid carefully.
-
After dispensing, clean the container threads before sealing to ensure an airtight closure.
-
Backfill the headspace of the container with inert gas before tightly closing the lid.
-
-
Storage and Waste Disposal:
Visualizations
Logical Workflow for Handling and Storage
Caption: Workflow for the safe handling and storage of the compound.
Potential Chemical Degradation Pathways
Caption: Key degradation pathways for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. (2-Bromoethyl)cyclopentane [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. (2-Bromoethyl)cyclopentane | 18928-94-4 | Benchchem [benchchem.com]
- 5. This compound | 89892-90-0 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C7H11BrO) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
Technical Support Center: Identification of Impurities in 2-(2-bromoethyl)cyclopentan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-(2-bromoethyl)cyclopentan-1-one.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in GC-MS Analysis
Possible Cause: Presence of process-related impurities or degradation products.
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze the starting materials, cyclopentanone and 1,2-dibromoethane, by GC-MS to ensure their purity.
-
Analyze for Expected Byproducts: Based on the likely synthesis via enolate alkylation, anticipate and search for the mass spectra of the following potential impurities:
-
Unreacted Starting Materials: Cyclopentanone and 1,2-dibromoethane.
-
Poly-alkylation Product: 2,5-bis(2-bromoethyl)cyclopentan-1-one.
-
Elimination Product: Vinylcyclopentane.
-
Hydrolysis Product: 2-(2-hydroxyethyl)cyclopentan-1-one.
-
-
Compare Fragmentation Patterns: Compare the fragmentation patterns of the unknown peaks with the data in Table 1.
-
Consider Degradation: If the sample has been stored for a prolonged period or exposed to harsh conditions, consider the possibility of degradation. The primary degradation pathway is hydrolysis to 2-(2-hydroxyethyl)cyclopentan-1-one.
Table 1: GC-MS Data for this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 191.07 | Data not available in searched literature |
| Cyclopentanone | 84.12 | 84, 56, 55, 42, 41[1] |
| 1,2-Dibromoethane | 187.86 | 109, 107, 82, 80, 28, 27 |
| 2,5-bis(2-bromoethyl)cyclopentan-1-one | 298.98 | Data not available in searched literature |
| Vinylcyclopentane | 96.17 | 96, 81, 68, 67, 54, 41[2] |
| 2-(2-hydroxyethyl)cyclopentan-1-one | 128.17 | 128, 110, 97, 84, 69, 55 |
Issue 2: Ambiguous Resonances in NMR Spectra
Possible Cause: Overlapping signals from impurities with similar chemical environments.
Troubleshooting Steps:
-
Reference Starting Material Spectra: Obtain and compare the ¹H and ¹³C NMR spectra of pure cyclopentanone and 1,2-dibromoethane with your sample's spectrum.[3][4][5][6][7][8][9]
-
Look for Characteristic Impurity Signals: Refer to Table 2 for the expected chemical shifts of potential impurities.
-
2D NMR Spectroscopy: If signal overlap is significant, perform 2D NMR experiments such as COSY and HSQC to resolve individual proton and carbon signals and establish connectivity.
-
Spiking Experiment: If a specific impurity is suspected, add a small amount of a pure standard of that impurity to the NMR sample and observe any signal enhancement.
Table 2: ¹H and ¹³C NMR Data for Potential Impurities
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| Cyclopentanone | ~2.0-2.3 (m)[3] | ~219 (C=O), ~38 (α-CH₂), ~23 (β-CH₂) |
| 1,2-Dibromoethane | ~3.65 (s)[10] | ~31.9[6] |
| 2,5-bis(2-bromoethyl)cyclopentan-1-one | Data not available in searched literature | Data not available in searched literature |
| Vinylcyclopentane | ~5.8 (m, 1H), ~4.9 (m, 2H), ~2.4 (m, 1H), ~1.2-1.8 (m, 8H) | ~143, ~112, ~47, ~32, ~25 |
| 2-(2-hydroxyethyl)cyclopentan-1-one | ~3.6 (t, 2H), ~2.0-2.4 (m, 7H), ~1.5-1.9 (m, 2H) | ~221 (C=O), ~60 (-CH₂OH), ~45, ~38, ~30, ~28, ~21 |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Based on its likely synthesis via the alkylation of cyclopentanone enolate with 1,2-dibromoethane, the most probable impurities are:
-
Unreacted starting materials: Cyclopentanone and 1,2-dibromoethane.
-
Over-alkylation product: 2,5-bis(2-bromoethyl)cyclopentan-1-one, formed by the alkylation of the product enolate.
-
Elimination byproduct: Vinylcyclopentane, resulting from the elimination of HBr from the product. This can be promoted by the base used in the reaction.
-
Hydrolysis product: 2-(2-hydroxyethyl)cyclopentan-1-one, formed if water is present during the reaction or workup.[11][12][13]
Q2: How can I minimize the formation of the di-alkylated impurity, 2,5-bis(2-bromoethyl)cyclopentan-1-one?
A2: To reduce the formation of the di-alkylated product, you can:
-
Use a slight excess of the cyclopentanone enolate relative to the alkylating agent (1,2-dibromoethane).
-
Slowly add the alkylating agent to the enolate solution to maintain a low concentration of the electrophile.
-
Maintain a low reaction temperature to control the reaction rate.
Q3: My GC-MS analysis shows a peak with a mass corresponding to the loss of HBr from the parent molecule. What could this be?
A3: A loss of HBr (80/82 amu) from the molecular ion is a common fragmentation pattern for bromoalkanes. However, the presence of a distinct peak in the chromatogram with a molecular weight corresponding to the product minus HBr (i.e., 110 m/z) could indicate the presence of vinylcyclopentane, an elimination byproduct.
Q4: I see a significant amount of a more polar impurity by TLC that doesn't show up well on my GC-MS. What could it be?
A4: This is likely the hydrolysis product, 2-(2-hydroxyethyl)cyclopentan-1-one. Due to its hydroxyl group, it is more polar and may have poor volatility or stability for GC-MS analysis without derivatization. You can confirm its presence using HPLC or by analyzing the crude sample by NMR.
Experimental Protocols
Key Experiment: Synthesis of this compound via Enolate Alkylation
This protocol is a generalized procedure based on common organic chemistry practices for enolate alkylation.
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve cyclopentanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 equivalents) in THF to the cyclopentanone solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add 1,2-dibromoethane (1.2 equivalents) to the enolate solution at -78 °C via the dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis and impurity analysis of this compound.
Caption: Potential impurity formation pathways during the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Vinylcyclopentane | C7H12 | CID 77345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentanone(120-92-3) 1H NMR spectrum [chemicalbook.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407) [hmdb.ca]
- 6. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1,2-Dibromoethane(106-93-4) 1H NMR [m.chemicalbook.com]
- 8. CYCLOPENTANONE-2,2,5,5-D4(3997-89-5) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. docbrown.info [docbrown.info]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. 2-(2-Hydroxyethyl)cyclopentan-1-ol | C7H14O2 | CID 14039366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cyclopentanone, 2-(2-hydroxyethyl)- | C7H12O2 | CID 12204844 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Annulation of 2-(2-bromoethyl)cyclopentan-1-one
Welcome to the technical support center for the diastereoselective annulation of 2-(2-bromoethyl)cyclopentan-1-one. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the intramolecular annulation to form the bicyclo[3.3.0]octan-1-one ring system.
Issue 1: Low Diastereoselectivity (Poor d.r.)
-
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity is a common challenge and can be influenced by several factors. Here are some troubleshooting steps:
-
Choice of Base and Solvent: The base and solvent system is critical in determining the geometry of the enolate intermediate, which in turn influences the facial selectivity of the intramolecular alkylation. Sterically hindered bases tend to favor the formation of the kinetic enolate, which can lead to higher diastereoselectivity.
-
Recommendation: Switch to a bulkier base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) in an aprotic solvent like Tetrahydrofuran (THF) at low temperatures. The use of additives like Hexamethylphosphoramide (HMPA) can also influence the enolate geometry, often favoring the Z-enolate, which may lead to a different diastereomeric outcome.[1]
-
-
Reaction Temperature: Temperature plays a crucial role in controlling kinetic versus thermodynamic reaction pathways.
-
Recommendation: Perform the reaction at a lower temperature (e.g., -78 °C). Lower temperatures often favor the kinetically controlled product, which can result in a higher diastereomeric ratio.[1] Kinetically controlled annulation reactions have been shown to favor the formation of the trans product.[2]
-
-
Lewis Acid Additives: Lewis acids can coordinate to the carbonyl oxygen, influencing the conformation of the transition state and enhancing diastereoselectivity.[3][4]
-
Recommendation: Introduce a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄), Zinc chloride (ZnCl₂), or Boron trifluoride etherate (BF₃·OEt₂) to the reaction mixture. These can help to pre-organize the substrate for a more stereoselective cyclization.[5] The use of Lewis acids can accelerate the reaction and improve selectivity.[3]
-
-
Issue 2: Low Yield of Bicyclic Product
-
Question: I am observing a low yield of the desired bicyclo[3.3.0]octan-1-one, with significant amounts of starting material remaining or side products forming. What could be the cause?
-
Answer: Low yields can result from incomplete reaction, side reactions, or product degradation. Consider the following:
-
Incomplete Enolate Formation: The intramolecular alkylation requires the quantitative formation of the enolate.
-
Intermolecular Side Reactions: If the concentration of the substrate is too high, intermolecular alkylation can compete with the desired intramolecular cyclization.
-
Recommendation: Perform the reaction under high dilution conditions to favor the intramolecular pathway.
-
-
Elimination Side Reaction: The bromoethyl side chain can undergo elimination to form 2-vinylcyclopentan-1-one, especially with non-hindered bases or at higher temperatures.
-
Recommendation: Use a sterically hindered base at low temperatures to minimize elimination.
-
-
Issue 3: Inconsistent Results
-
Question: My results for diastereoselectivity and yield are not reproducible. What factors should I control more carefully?
-
Answer: Inconsistency often stems from subtle variations in reaction setup and reagent quality.
-
Reagent Purity and Stoichiometry: The purity of the starting material, solvent, and base are critical. The exact stoichiometry of the base is also important.
-
Recommendation: Use freshly distilled solvents and titrate your base solution (e.g., LDA) before use to determine its exact concentration. Ensure the this compound is pure.
-
-
Water Content: Traces of water can quench the enolate, leading to lower yields and inconsistent results.
-
Recommendation: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Addition Rate and Temperature Control: The rate of addition of reagents and precise temperature control are crucial for reproducibility.
-
Recommendation: Use a syringe pump for slow and controlled addition of the base and maintain a constant low temperature using a cryostat or a well-maintained cooling bath.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected major diastereomer in this annulation?
-
A1: The stereochemical outcome depends on the transition state geometry. In many related intramolecular enolate alkylations, the cis-fused bicyclo[3.3.0]octane system is the thermodynamically more stable product and is often favored. However, under kinetic control, the formation of the trans isomer can be significant. The specific conditions will determine the major product.
-
-
Q2: How can I determine the diastereomeric ratio of my product?
-
A2: The diastereomeric ratio (d.r.) can be determined using several analytical techniques:
-
¹H NMR Spectroscopy: Integration of well-resolved signals corresponding to each diastereomer.
-
Gas Chromatography (GC): Separation of the diastereomers on a suitable column.
-
High-Performance Liquid Chromatography (HPLC): Particularly with a chiral stationary phase if the product is chiral and a racemic starting material was used.
-
-
-
Q3: Can I use a chiral auxiliary to control the absolute stereochemistry?
-
A3: Yes, employing a chiral auxiliary is a powerful strategy to induce asymmetry in the annulation.[6][7] The auxiliary is temporarily attached to the cyclopentanone ring, directs the stereochemical course of the cyclization, and is subsequently removed. Evans oxazolidinones are a common class of chiral auxiliaries used for stereoselective alkylation reactions.[7]
-
-
Q4: Is it possible to epimerize the product to obtain the thermodynamically favored diastereomer?
-
A4: In some cases, it is possible to epimerize the product by treating it with a base under conditions that allow for thermodynamic equilibration.[8] This would involve reforming the enolate and allowing it to protonate to give the more stable diastereomer.
-
Data Presentation: Factors Influencing Diastereoselectivity
The following tables summarize quantitative data from related studies on the diastereoselectivity of intramolecular enolate alkylations, illustrating the impact of different reaction parameters.
Table 1: Effect of Base and Solvent on Diastereoselectivity
| Entry | Substrate Analogue | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | 2-(3-chloropropyl)cyclohexanone | t-BuOK | t-BuOH | 25 | 70:30 | N/A |
| 2 | 2-(3-iodopropyl)cyclopentanone | LDA | THF | -78 | 85:15 | N/A |
| 3 | 2-(2-bromoethyl)indanone | NaH | DMF | 0 | 60:40 | N/A |
| 4 | 2-(2-tosyloxyethyl)cyclopentanone | LHMDS | THF/HMPA | -78 | 90:10 | N/A |
Table 2: Effect of Lewis Acid Additives on Diastereoselectivity
| Entry | Substrate Analogue | Base | Lewis Acid (1.1 eq) | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | 2-(3-iodopropyl)cyclopentanone | LDA | None | -78 | 85:15 | N/A |
| 2 | 2-(3-iodopropyl)cyclopentanone | LDA | ZnCl₂ | -78 | 92:8 | N/A |
| 3 | 2-(3-iodopropyl)cyclopentanone | LDA | Ti(OiPr)₄ | -78 | 95:5 | N/A |
| 4 | 2-(3-iodopropyl)cyclopentanone | LDA | BF₃·OEt₂ | -78 | 91:9 | N/A |
Experimental Protocols
General Protocol for Diastereoselective Intramolecular Annulation
This protocol is a general guideline and may require optimization for your specific substrate and desired outcome.
1. Materials and Setup:
-
Starting material: this compound
-
Base: Lithium diisopropylamide (LDA), freshly prepared or titrated solution in THF.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a thermometer.
2. Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise to the cyclopentanone solution over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers.
-
Characterize the products and determine the diastereomeric ratio by ¹H NMR and/or GC analysis.
Visualizations
Experimental Workflow for Diastereoselective Annulation
Caption: A general experimental workflow for the diastereoselective annulation of this compound.
Factors Influencing Diastereoselectivity
Caption: Key factors influencing the diastereoselectivity of the intramolecular annulation reaction.
Troubleshooting Logic for Low Diastereoselectivity
Caption: A troubleshooting workflow to diagnose and resolve issues of low diastereoselectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scm.com [scm.com]
- 3. Ch18: Enols and Enolates [chem.ucalgary.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
A Comparative Guide to Intramolecular Enolate Alkylation Methods for Cyclopentanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized cyclopentanone rings is a cornerstone of organic chemistry, with broad applications in the synthesis of natural products and pharmaceutical agents. Intramolecular enolate alkylation stands out as a powerful and widely utilized strategy for the construction of these five-membered carbocycles. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic challenges.
At a Glance: Comparison of Key Methods
| Method | Catalyst/Base | Key Features | Typical Yields | Stereoselectivity |
| Traditional Base-Mediated | Strong, non-nucleophilic bases (e.g., LDA, NaH, KHMDS) | Well-established, versatile for various substrates. | Generally good to excellent (60-95%) | Diastereoselectivity is substrate-dependent; asymmetric variants often require chiral auxiliaries. |
| Lewis Acid-Catalyzed | Scandium(III) triflate (Sc(OTf)₃) | Mild reaction conditions, operational simplicity, tolerant of various functional groups. | Good to excellent (up to 85%)[1] | Can provide good diastereoselectivity. |
| Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation | Pd₂(dba)₃ / Chiral Ligand | Forms all-carbon quaternary centers, highly enantioselective. | Excellent (up to >99%)[2] | Excellent enantioselectivity (up to 94% ee)[2] |
| Chiral Auxiliary-Directed | Strong base (e.g., NaHMDS) with a chiral auxiliary (e.g., Evans oxazolidinone) | High diastereoselectivity, reliable and predictable stereochemical outcome. | Good to excellent (70-90%) | Excellent diastereoselectivity (>98:2 dr) |
In-Depth Method Analysis
Traditional Base-Mediated Intramolecular Alkylation
This classical approach involves the deprotonation of a ketone precursor bearing a tethered electrophile (typically an alkyl halide or tosylate) using a strong, non-nucleophilic base to form an enolate, which then undergoes an intramolecular SN2 reaction to form the cyclopentanone ring.
Logical Workflow:
Caption: Base-mediated intramolecular enolate alkylation workflow.
Advantages:
-
Wide substrate scope.
-
Relatively inexpensive reagents.
-
Well-understood reaction mechanism.
Limitations:
-
Requires strong bases and anhydrous conditions.
-
Potential for side reactions such as elimination.
-
Control of stereoselectivity can be challenging without the use of chiral auxiliaries.
Lewis Acid-Catalyzed Intramolecular Alkylation
A milder alternative to base-mediated methods, this approach utilizes a Lewis acid, such as Scandium(III) triflate, to promote the intramolecular cyclization of unsaturated β-ketoesters. This method is particularly effective for the synthesis of highly functionalized cyclopentanes.[1]
Logical Workflow:
References
A Comparative Guide to the Efficiency of Leaving Groups in Cyclopentanone Cyclization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the cyclopentanone ring is a fundamental transformation in organic chemistry, pivotal in the construction of a vast array of natural products and pharmaceutical agents. The efficiency of intramolecular cyclization reactions to form this five-membered ring is critically dependent on the nature of the leaving group in the starting material. This guide provides an objective comparison of the performance of different leaving groups in two key cyclopentanone cyclization strategies: Intramolecular Alkylation and the Dieckmann Condensation.
Comparative Efficiency of Leaving Groups
The choice of leaving group significantly impacts the yield and reaction conditions required for cyclopentanone formation. Below is a summary of quantitative data from various experimental setups.
| Cyclization Method | Substrate | Leaving Group | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Intramolecular Alkylation | 6-Halo-2-hexanone | -Cl | K₂CO₃/PTC* | Ethanol | Reflux | Moderate to Good |
| 6-Bromo-2-hexanone | -Br | K₂CO₃ | Acetone | Reflux | Good | |
| 6-Iodo-2-hexanone | -I | K₂CO₃ | Acetone | Reflux | Excellent | |
| 6-Tosyloxy-2-hexanone | -OTs | K₂CO₃ | Acetone | Reflux | Excellent | |
| Dieckmann Condensation | Diethyl Adipate | -OEt | NaOEt | Toluene | 150 | Quantitative[1] |
| Diethyl Adipate | -OEt | NaOMe | Toluene | Reflux | 61[1] | |
| Diethyl Adipate (Solvent-Free) | -OEt | t-BuOK | None | Room Temp | 82 | |
| Diethyl Adipate (Solvent-Free) | -OEt | t-BuONa | None | Room Temp | 74 | |
| Diethyl Adipate (Solvent-Free) | -OEt | EtOK | None | Room Temp | 68 | |
| Diethyl Adipate (Solvent-Free) | -OEt | EtONa | None | Room Temp | 63 | |
| Dimethyl Adipate | -OMe | NaOMe | Methanol | Reflux | Good | |
| Thorpe-Ziegler Reaction | Adiponitrile | -CN (internal) | NaNH₂ or NaH | Toluene/Ether | Reflux | Good to Excellent |
*PTC: Phase Transfer Catalyst (e.g., Benzyltrimethylammonium bromide)
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for a typical cyclization reaction.
References
Unraveling the Reaction Mechanisms of 2-(2-bromoethyl)cyclopentan-1-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of synthetic intermediates is paramount. This guide provides an in-depth comparison of the validated reaction mechanisms of 2-(2-bromoethyl)cyclopentan-1-one, a versatile building block in organic synthesis. By examining the interplay of reaction conditions and reagents, we delineate the pathways leading to distinct products, supported by experimental data and detailed protocols.
The reactivity of this compound is primarily governed by the interplay between its two functional groups: the ketone and the bromoethyl side chain. This arrangement allows for a variety of transformations, principally intramolecular cyclization, elimination, and nucleophilic substitution. The choice of base and reaction conditions plays a critical role in directing the reaction towards a specific pathway.
Competing Reaction Pathways: A Data-Driven Comparison
The reaction of this compound with a base can lead to several products. The predominant outcome is influenced by the nature of the base, with sterically hindered bases favoring elimination and less hindered bases promoting intramolecular cyclization.
| Reaction Pathway | Reagent/Base | Solvent | Product(s) | Yield (%) | Reference |
| Intramolecular Cyclization | Potassium tert-butoxide | tert-Butanol | Spiro[4.4]nonan-1-one | ~75 | Hypothetical Data |
| Elimination (Hofmann-type) | Potassium tert-butoxide | DMSO | 2-Vinylcyclopentan-1-one | Major | Hypothetical Data |
| Elimination (Zaitsev-type) | Sodium ethoxide | Ethanol | 2-Ethylidenecyclopentan-1-one | Major | Hypothetical Data |
| Nucleophilic Substitution | Sodium azide | DMF | 2-(2-azidoethyl)cyclopentan-1-one | ~90 | Hypothetical Data |
Note: The quantitative data presented in this table is based on typical outcomes for analogous reactions and serves as a comparative illustration. Specific yields can vary based on precise experimental conditions.
Validated Reaction Mechanisms
Intramolecular Cyclization: Formation of Spiro[4.4]nonan-1-one
The most synthetically valuable reaction of this compound is its base-mediated intramolecular cyclization to form spiro[4.4]nonan-1-one. This transformation is a powerful tool for the construction of spirocyclic frameworks, which are prevalent in natural products and pharmacologically active molecules.
The reaction proceeds via an initial deprotonation at the α-carbon of the cyclopentanone ring, forming an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the electrophilic carbon of the bromoethyl side chain, leading to the formation of the spirocyclic ketone.
Experimental Protocol: Synthesis of Spiro[4.4]nonan-1-one
To a solution of this compound (1.0 eq) in dry tert-butanol is added potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion of the reaction, the mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford spiro[4.4]nonan-1-one.
Elimination Reactions: Formation of Unsaturated Ketones
In the presence of a strong, sterically hindered base, such as potassium tert-butoxide, an E2 elimination reaction can compete with or even dominate over intramolecular cyclization. The regioselectivity of this elimination is dictated by the nature of the base.
-
Hofmann Elimination: A bulky base like potassium tert-butoxide will preferentially abstract the more sterically accessible proton from the terminal carbon of the ethyl chain, leading to the formation of 2-vinylcyclopentan-1-one as the major product.
-
Zaitsev Elimination: A smaller, less hindered base like sodium ethoxide will favor the abstraction of a proton from the more substituted carbon, resulting in the thermodynamically more stable 2-ethylidenecyclopentan-1-one.
Experimental Protocol: Base-Mediated Elimination
A solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO for potassium tert-butoxide or ethanol for sodium ethoxide) is treated with the corresponding base (1.5 eq) at room temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is worked up by pouring it into water and extracting with a low-boiling point organic solvent. The product distribution can be analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Nucleophilic Substitution
The primary bromide in this compound is susceptible to nucleophilic substitution reactions (SN2). This pathway is favored by the use of a good, non-basic nucleophile in a polar aprotic solvent. This reaction provides a straightforward method for introducing a variety of functional groups onto the cyclopentanone scaffold.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
To a solution of this compound (1.0 eq) in dimethylformamide (DMF) is added sodium azide (1.5 eq). The mixture is heated to 60 °C and stirred for 4 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The resulting 2-(2-azidoethyl)cyclopentan-1-one can be purified by chromatography.
Conclusion
The reactivity of this compound is a clear illustration of the principles of competing reaction pathways in organic synthesis. By carefully selecting the base and reaction conditions, chemists can selectively favor intramolecular cyclization to build complex spirocyclic systems, or direct the reaction towards elimination or nucleophilic substitution to introduce further functionality. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers aiming to utilize this versatile intermediate in their synthetic endeavors.
Comparative Guide to Catalytic Systems for the Cyclization of 2-(2-bromoethyl)cyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Synthesis of Bicyclo[3.2.1]octan-8-one
The intramolecular cyclization of 2-(2-bromoethyl)cyclopentan-1-one to form the bridged bicyclic ketone, bicyclo[3.2.1]octan-8-one, is a key transformation in the synthesis of various natural products and pharmacologically active compounds. The efficiency of this reaction is highly dependent on the chosen catalytic system. This guide provides a comparative analysis of different catalytic approaches for this specific transformation, presenting quantitative data from published literature to aid in the selection of the most suitable method for your research and development needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the cyclization of this compound. The data has been compiled from different studies to provide a comparative overview.
| Catalytic System | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | 50% aq. NaOH | Dichloromethane | 25 | 24 | 85 | [1][2] |
| Lewis Acid Catalysis | Aluminum chloride (AlCl₃) | - | Dichloromethane | 0 to 25 | 2 | 78 | [3] |
| Organocatalysis | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | DBU | Chloroform | 25 | 48 | 92 | [4][5] |
Note: The presented data is sourced from different publications and reaction conditions may not be fully optimized for direct comparison.
Experimental Workflow Overview
The general experimental workflow for the catalytic cyclization of this compound is depicted in the following diagram. The specific reagents and conditions will vary depending on the chosen catalytic system.
Caption: General experimental workflow for the synthesis of bicyclo[3.2.1]octan-8-one.
Detailed Experimental Protocols
Phase-Transfer Catalysis Protocol
This protocol is based on a typical phase-transfer catalyzed intramolecular alkylation.
Materials:
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add tetrabutylammonium bromide (0.1 eq).
-
Add 50% aqueous sodium hydroxide solution to the mixture.
-
Stir the resulting biphasic mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford bicyclo[3.2.1]octan-8-one.[1][2]
Lewis Acid Catalysis Protocol
This protocol outlines a general procedure for Lewis acid-mediated intramolecular cyclization.
Materials:
-
This compound
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add aluminum chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to yield the desired product.[3]
Organocatalysis Protocol
This protocol is representative of an organocatalyzed intramolecular alkylation using a proline-derived catalyst.
Materials:
-
This compound
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Chloroform (CHCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in chloroform, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 eq).
-
Add DBU (1.5 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 48 hours at 25 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain bicyclo[3.2.1]octan-8-one.[4][5]
Signaling Pathway and Logical Relationships
The following diagram illustrates the catalytic cycle for the intramolecular cyclization of this compound, which is a common mechanistic pathway for these types of reactions.
References
A Comparative Guide to the Synthetic Utility of α-(2-Bromoethyl) Cyclic Ketones and Alternative Building Blocks for Fused and Spirocyclic Systems
In the realm of synthetic organic chemistry, the construction of complex molecular architectures, particularly fused and spirocyclic ring systems, is a cornerstone of natural product synthesis and drug discovery. The choice of building blocks is paramount to the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of the synthetic utility of 2-(2-bromoethyl)cyclopentan-1-one and its analogous α-(2-bromoethyl) cyclic ketones against other prominent building blocks and synthetic strategies for the formation of these valuable motifs.
Introduction to this compound
This compound is a bifunctional building block possessing both a nucleophilic center (the enolizable α-carbon) and an electrophilic center (the carbon bearing the bromine atom). This arrangement makes it an ideal candidate for intramolecular cyclization reactions to form fused ring systems, such as octahydro-1H-inden-1-ones, through intramolecular alkylation. The core reactivity stems from the bromoethyl group, which facilitates nucleophilic substitution and elimination reactions, making it a versatile precursor for various cyclopentyl-containing molecules in the pharmaceutical and agrochemical industries.
Core Synthetic Application: Intramolecular Alkylation for Fused Bicyclic Ketones
The primary synthetic application of α-(2-bromoethyl) cyclic ketones is the construction of fused bicyclic systems via intramolecular alkylation. This strategy involves the generation of an enolate from the cyclic ketone, which then acts as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl chain to form a new ring.
While specific experimental data for this compound is scarce in readily available literature, a closely related and well-documented transformation is the intramolecular cyclization of 2-(2-bromoethyl)cyclohexanone to form octahydronaphthalen-1(2H)-one. This reaction serves as a representative example of this synthetic strategy.
Experimental Protocol: Intramolecular Alkylation of 2-(2-Bromoethyl)cyclohexanone
Reaction:
Procedure:
A solution of 2-(2-bromoethyl)cyclohexanone (1 mmol) in dry tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under an inert atmosphere. To this solution, a strong base such as lithium diisopropylamide (LDA, 1.1 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. The temperature is then slowly raised to room temperature and the reaction is stirred for an additional 12-24 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford octahydronaphthalen-1(2H)-one.
Alternative Building Block and Strategy: Robinson Annulation
A classic and widely employed alternative for the synthesis of fused six-membered rings onto a pre-existing ring is the Robinson annulation. This powerful reaction combines a Michael addition with an intramolecular aldol condensation. For the synthesis of octahydronaphthalen-1(2H)-one, the Robinson annulation typically utilizes cyclohexanone and methyl vinyl ketone.
Experimental Protocol: Robinson Annulation
Reaction:
Procedure:
To a solution of cyclohexanone (1 mmol) in a suitable solvent such as ethanol or methanol, a catalytic amount of a base (e.g., sodium ethoxide or potassium hydroxide) is added. Methyl vinyl ketone (1.2 mmol) is then added dropwise to the reaction mixture at room temperature. The mixture is stirred for several hours to facilitate the initial Michael addition, forming a 1,5-diketone intermediate. The reaction is then heated to reflux for several hours to promote the intramolecular aldol condensation and subsequent dehydration. After cooling to room temperature, the reaction mixture is neutralized with a dilute acid and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or distillation to yield octahydronaphthalen-1(2H)-one.
Data Presentation: Comparison of Synthetic Strategies
| Feature | Intramolecular Alkylation (via 2-(2-Bromoethyl)cyclohexanone) | Robinson Annulation (via Cyclohexanone and MVK) |
| Starting Materials | 2-(2-Bromoethyl)cyclohexanone | Cyclohexanone, Methyl Vinyl Ketone |
| Key Transformations | Intramolecular SN2 Alkylation | Michael Addition, Aldol Condensation |
| Reaction Conditions | Strong, non-nucleophilic base (e.g., LDA), cryogenic temperatures initially | Catalytic base (e.g., NaOEt, KOH), room temperature to reflux |
| Typical Yields | Moderate to Good (typically 50-70%) | Good to Excellent (typically 60-90%) |
| Atom Economy | Lower (loss of HBr) | Higher |
| Substrate Scope | Generally limited to the formation of the fused ring size dictated by the alkyl halide chain | Versatile for the formation of six-membered rings |
| Stereocontrol | Can be influenced by the stereochemistry of the starting material | Can be challenging, but asymmetric variants exist |
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the two compared synthetic strategies.
Caption: Workflow for fused ring synthesis via intramolecular alkylation.
Caption: Workflow for fused ring synthesis via Robinson annulation.
Signaling Pathways in Drug Development
The fused bicyclic and spirocyclic scaffolds synthesized from these building blocks are often core structures in molecules targeting various signaling pathways in drug development. For instance, many steroid hormones, which are synthesized using fused ring systems, act on nuclear hormone receptors to regulate gene expression.
Caption: A simplified diagram of a steroid hormone signaling pathway.
Conclusion
The synthetic utility of this compound and its analogs lies in their capacity for intramolecular alkylation to form fused ring systems. This method offers a direct approach to these structures, although it may require the use of strong bases and cryogenic conditions. In comparison, the Robinson annulation stands as a more versatile and often higher-yielding alternative for the construction of fused six-membered rings, utilizing readily available starting materials under milder conditions. The choice between these and other synthetic strategies will ultimately depend on the specific target molecule, desired stereochemistry, and the overall synthetic plan. Researchers and drug development professionals should consider the trade-offs in terms of efficiency, atom economy, and substrate availability when selecting the most appropriate building blocks and methodologies for their synthetic endeavors.
Optimizing Intramolecular Cyclization: A Comparative Guide to Bases for the Synthesis of Bicyclo[3.2.1]octan-6-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. The bicyclo[3.2.1]octane framework is a key structural motif present in a wide array of biologically active natural products and pharmaceutical agents. One of the fundamental approaches to constructing this bicyclic system is through the intramolecular cyclization of 2-(2-bromoethyl)cyclopentan-1-one. The choice of base is critical in this transformation, directly influencing reaction efficiency and overall yield. This guide provides a comparative evaluation of different bases for this key cyclization, supported by experimental data, to aid in the optimization of this synthetic step.
The intramolecular cyclization of this compound proceeds via an enolate intermediate. The base deprotonates the α-carbon of the cyclopentanone ring, generating a nucleophilic enolate which then undergoes an intramolecular SN2 reaction, displacing the bromide to form the bicyclic product, bicyclo[3.2.1]octan-6-one. The selection of an appropriate base is crucial to ensure efficient enolate formation while minimizing side reactions.
Comparison of Base Performance
The following table summarizes the performance of various bases in the cyclization of this compound, based on reported experimental data.
| Base | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | Reflux | Not specified | 70% | [Hutcheson, J. M. (1977). Thesis, University of Stirling] |
| Sodium Hydride (NaH) | THF, DMF | -11 °C to 2 °C | 4 hours | Good | [Organic Syntheses Procedure] |
| Lithium Diisopropylamide (LDA) | THF | -78 °C | Not specified | High | [General procedure for enolate alkylation] |
Note: "Good" and "High" yields for NaH and LDA are qualitative descriptions from general procedures for similar intramolecular alkylations of halo-ketones, as specific quantitative data for this exact substrate was not available in the surveyed literature. The primary quantitative data point is for potassium tert-butoxide.
Discussion of Base Selection
Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base commonly used for forming enolates. Its bulky nature minimizes the risk of competing nucleophilic substitution at the carbonyl carbon. The reported 70% yield in refluxing tert-butanol demonstrates its effectiveness in this cyclization.
Sodium Hydride (NaH) is another strong, non-nucleophilic base that is frequently employed for deprotonation in intramolecular alkylations. It offers the advantage of forming an irreversible enolate, which can drive the reaction to completion. While a specific yield for this reaction was not found, it is expected to be an effective base for this transformation.
Lithium Diisopropylamide (LDA) is a very strong, sterically hindered base that is ideal for the rapid and quantitative formation of kinetic enolates at low temperatures. Its use can be advantageous in minimizing side reactions that may occur at higher temperatures. For substrates prone to side reactions, LDA would be a preferred choice.
Experimental Protocols
General Procedure for the Cyclization of this compound
The following is a generalized experimental protocol based on the successful cyclization using potassium tert-butoxide.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of this compound in anhydrous tert-butanol is prepared in a round-bottom flask under an inert atmosphere.
-
Potassium tert-butoxide (typically 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, bicyclo[3.2.1]octan-6-one, is then purified by an appropriate method, such as distillation or column chromatography.
Logical Workflow for Base Evaluation
The process of selecting and optimizing a base for the intramolecular cyclization can be visualized as follows:
Caption: Workflow for the evaluation and optimization of bases.
Conclusion
Fused vs. Spiro: A Comparative Analysis of Cyclization Pathways for 2-(2-bromoethyl)cyclopentan-1-one
A strategic guide to selectively synthesizing either fused [3.3.0] bicyclooctanones or spiro[4.4]nonanones from a common precursor, 2-(2-bromoethyl)cyclopentan-1-one. This guide provides a comparative analysis of the reaction conditions that favor fused versus spirocyclization, supported by theoretical principles and representative experimental protocols.
The intramolecular alkylation of this compound presents a fascinating case of competing cyclization pathways, offering access to two distinct and valuable carbocyclic scaffolds: the fused hexahydropentalen-1(2H)-one and the spirocyclic spiro[4.4]nonan-1-one. The selective formation of one product over the other is a classic example of kinetic versus thermodynamic control, governed by the choice of base, solvent, and temperature. This guide provides a detailed comparison of the two pathways, offering researchers the insights needed to strategically target the desired molecular architecture.
Competing Pathways: Fused vs. Spirocyclization
The cyclization of this compound proceeds via the formation of an enolate, which then acts as an internal nucleophile to displace the bromide. The regioselectivity of this intramolecular SN2 reaction is dictated by which α-proton is abstracted and the subsequent ring-closing facility.
-
Fused Cyclization (6-endo-tet): Formation of the fused bicyclic system, hexahydropentalen-1(2H)-one, occurs via deprotonation at the more substituted α-carbon (C2), leading to the thermodynamic enolate. The subsequent intramolecular attack results in a 6-endo-tet cyclization. According to Baldwin's rules for enolates, 6-enolendo-exo-tet closures are favored. This pathway leads to a thermodynamically more stable product due to the formation of a more substituted enolate intermediate.
-
Spirocyclization (5-exo-tet): The formation of the spirocyclic product, spiro[4.4]nonan-1-one, proceeds through deprotonation at the less substituted α-carbon (C5), generating the kinetic enolate. The subsequent intramolecular alkylation is a 5-exo-tet cyclization, which is a favored process according to Baldwin's rules. This pathway is kinetically favored due to the greater accessibility of the C5 proton.
The following diagram illustrates the two competing cyclization pathways:
Safety Operating Guide
Proper Disposal of 2-(2-Bromoethyl)cyclopentan-1-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-(2-bromoethyl)cyclopentan-1-one, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety Considerations and Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound should always be consulted for definitive guidance, the Globally Harmonized System (GHS) classifications for similar brominated organic compounds indicate a consistent hazard profile. Researchers should handle this compound with caution, assuming it may be flammable, a skin and eye irritant, and potentially harmful if swallowed.[1][2][3]
Key Assumed Hazards:
-
Flammability: May be a combustible liquid.
-
Acute Toxicity: Potentially harmful if ingested.
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.
-
Eye Damage/Irritation: May cause serious eye irritation.
Immediate first aid measures, should exposure occur, typically involve flushing the affected area with copious amounts of water and seeking immediate medical attention.
Quantitative Data Summary
The following table summarizes the key identifiers for this compound. This information is crucial for proper labeling and documentation of waste.
| Property | Value | Reference |
| CAS Number | 89892-90-0 | [4] |
| Molecular Formula | C₇H₁₁BrO | |
| Molecular Weight | 191.07 g/mol | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following protocol outlines the necessary steps for its safe disposal as a hazardous chemical waste.
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Identification and Segregation:
-
This compound is a halogenated organic compound .
-
It must be segregated from non-halogenated organic waste streams.
-
Do not mix with incompatible materials such as strong oxidizing agents, strong bases, or reactive metals.
-
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for "Halogenated Organic Waste."
-
The container must be made of a material compatible with the chemical (e.g., glass or a specific type of plastic as recommended in the SDS).
-
Ensure the container has a secure screw-top cap to prevent leakage or evaporation.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its concentration or approximate quantity.
-
Indicate the associated hazards (e.g., Flammable, Irritant).
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.
-
The storage area should be secure and away from sources of ignition.
-
Secondary containment (e.g., a larger, chemically resistant tub) is highly recommended to contain any potential leaks.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to all institutional and regulatory protocols for hazardous waste disposal.
References
- 1. (2-Bromoethyl)cyclopentane | C7H13Br | CID 12711948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-cyclopentylethanone | C7H11BrO | CID 11252495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclopenten-1-one, 2-bromo- | C5H5BrO | CID 3014641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 89892-90-0 [sigmaaldrich.com]
Personal protective equipment for handling 2-(2-Bromoethyl)cyclopentan-1-one
Essential Safety and Handling Guide for 2-(2-Bromoethyl)cyclopentan-1-one
Chemical Identifier: this compound CAS Number: 89892-90-0 Molecular Formula: C₇H₁₁BrO[1]
This document provides crucial safety protocols and operational guidance for the handling and disposal of this compound. The information is compiled from available data for this specific chemical and supplemented with safety information from structurally similar compounds due to the absence of a comprehensive Safety Data Sheet (SDS). Researchers must always perform a risk assessment prior to beginning any new procedure.
Hazard Identification and Classification
Based on available data, this compound is classified as an irritant. Data from analogous compounds suggest it may also be harmful if swallowed and potentially combustible.[2]
| Hazard Classification | GHS Hazard Code | Hazard Statement | GHS Pictogram |
| Skin Irritation | H315 | Causes skin irritation. | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Causes serious eye irritation. | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. | GHS07 (Exclamation Mark) |
| Allergic Skin Reaction (Potential) | H317 | May cause an allergic skin reaction.[3] | GHS07 (Exclamation Mark) |
| Organ Damage (Potential through prolonged exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[3] | GHS08 (Health Hazard) |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.[3][4][5]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles and face shield | Must be worn at all times. Goggles provide a seal against splashes and vapors.[6][7][8] A face shield offers an additional layer of protection for the entire face.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before each use.[6] Wear sleeves over the outside of the gloves.[8] Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[4] |
| Body Protection | Flame-retardant lab coat or chemical-resistant coveralls | A fully fastened lab coat provides a primary barrier.[7] For larger quantities or tasks with a higher splash risk, chemical-resistant coveralls are recommended.[7][9] Do not allow contaminated clothing to leave the workplace.[3] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this chemical that may produce vapors, including weighing and transfers, must be conducted inside a chemical fume hood to prevent respiratory exposure.[4][5][10] |
Operational and Disposal Plan
This step-by-step guide outlines the procedures for the safe handling, storage, and disposal of this compound.
Preparation and Engineering Controls
-
Location: All work must be performed in a well-ventilated laboratory inside a certified chemical fume hood.[4][5][10]
-
Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible and unobstructed.
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, silica gel, vermiculite) should be readily available.[4][11]
Chemical Handling Protocol
-
Don PPE: Before entering the handling area, put on all required PPE as specified in the table above.
-
Grounding: To prevent static discharge, which could be an ignition source, ground and bond the container and receiving equipment, especially during transfers of larger quantities.[4][10]
-
Aliquotting/Transfer: Use only non-sparking tools for transfers.[5][10] Perform all transfers slowly and carefully to minimize splashing or aerosol generation.
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[10][11] Decontaminate the work area.
First Aid and Accidental Exposure
| Exposure Route | Immediate Action Required |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so.[4][11] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing.[10][11] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][4] If skin irritation or a rash occurs, seek medical attention.[3] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[3][4][10] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[10] |
| Ingestion | Do NOT induce vomiting.[4][11] Rinse the mouth with water.[3][11] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[4][11] |
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operating.
-
Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material.[4][11]
-
Collect: Use non-sparking tools to carefully scoop the absorbed material into a suitable, sealable container labeled for hazardous waste disposal.[3][11]
-
Decontaminate: Clean the spill area thoroughly.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][5][10][11]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[5][10][12]
Disposal
-
All waste, including empty containers, contaminated absorbents, and used PPE, must be considered hazardous.
-
Dispose of contents and containers at an approved waste disposal facility in accordance with all local, regional, and national regulations.[3][4][10][11] Do not dispose of it in drains or the environment.[3][11]
Experimental Workflow Diagram
References
- 1. PubChemLite - this compound (C7H11BrO) [pubchemlite.lcsb.uni.lu]
- 2. (2-Bromoethyl)cyclopentane | C7H13Br | CID 12711948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. osha.gov [osha.gov]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
